molecular formula C10H5ClF3NO B096051 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline CAS No. 18706-22-4

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Cat. No.: B096051
CAS No.: 18706-22-4
M. Wt: 247.6 g/mol
InChI Key: SBVZSZNYPRWWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is a useful research compound. Its molecular formula is C10H5ClF3NO and its molecular weight is 247.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-chloro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZSZNYPRWWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371476
Record name 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-22-4
Record name 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18706-22-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1] This guide is intended to be a critical resource for professionals in drug discovery and development, offering essential data and methodologies to predict the compound's behavior in biological systems and guide formulation strategies.

Core Physicochemical Data

This compound is a quinoline derivative recognized for its potent biological activities, including strong antibacterial and antifungal properties.[1] Its unique structure, featuring a chloro group at the 8-position and a trifluoromethyl group at the 2-position, significantly enhances its biological efficacy.[1] The trifluoromethyl group, in particular, is known to improve lipophilicity, a key factor in drug design.[2]

PropertyValueData Source
CAS Number 18706-22-4Chem-Impex[1]
Molecular Formula C₁₀H₅ClF₃NOChem-Impex, SCBT[1][3]
Molecular Weight 247.60 g/mol Chem-Impex, SCBT[1][3]
Melting Point (°C) Not available-
Boiling Point (°C) Not available-
Solubility Not available-
pKa Not available-
logP (Octanol-Water Partition Coefficient) Not available-
Appearance Solid (assumed)General chemical knowledge
Storage Conditions Store at 0-8°CChem-Impex[1]

Experimental Protocols for Property Determination

While specific experimental data for this compound is limited, the following standard methodologies can be employed to determine its key physicochemical properties.[4]

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.[4]

  • Methodology (Capillary Method):

    • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]

    • The capillary tube is placed in a calibrated melting point apparatus.[4]

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near its expected melting point.[4]

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Solubility is a critical parameter that profoundly influences a drug's absorption and bioavailability.[4]

  • Methodology (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.[4]

    • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is achieved, typically within 24-48 hours.[4]

    • The resulting suspension is filtered through a 0.22 µm filter to remove any undissolved solid.[4]

    • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and biological receptor binding.[4]

  • Methodology (Potentiometric Titration):

    • A solution of the compound is prepared at a known concentration in water or a suitable co-solvent system if aqueous solubility is limited.[4]

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the quinoline nitrogen is basic.[4][5]

    • The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[4]

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity, quantified by logP, is a key determinant of a molecule's ability to cross biological membranes and its overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[6]

  • Methodology (Shake-Flask Method):

    • A solution of the compound is prepared in n-octanol that has been pre-saturated with water.

    • An equal volume of water pre-saturated with n-octanol is added to a flask containing the n-octanol solution.

    • The mixture is shaken vigorously until equilibrium is reached (typically for several hours) and then centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[4]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.[4]

G cluster_start Preparation & Synthesis cluster_exp Experimental Determination cluster_analysis Data Analysis & Application synthesis Synthesis & Purification melting_point Melting Point (Capillary Method) synthesis->melting_point solubility Aqueous Solubility (Shake-Flask) synthesis->solubility pka pKa (Potentiometric Titration) synthesis->pka logp logP (Shake-Flask) synthesis->logp data_analysis Data Compilation & Analysis melting_point->data_analysis solubility->data_analysis pka->data_analysis logp->data_analysis application Application in Drug Development Models data_analysis->application

Caption: Experimental workflow for physicochemical property determination.

Biological Activity and Potential Applications

This compound is noted for its significant biological activities, positioning it as a valuable compound in multiple research and development sectors.

  • Pharmaceutical Development : This compound demonstrates potent antibacterial and antifungal activities, making it a strong candidate for the development of new anti-infective agents.[1] It serves as a key intermediate in synthesizing novel antimicrobial drugs, with potential applications in combating resistant strains of pathogens.[1] Its utility also extends to the development of anti-inflammatory agents.[1]

  • Agrochemicals : In the agricultural sector, it is utilized in the formulation of effective herbicides and fungicides.[1] Its stability and efficacy make it a promising component for advanced crop protection products.[1]

  • Biochemical Research : Researchers employ this compound as a tool in studies involving enzyme inhibition and receptor binding.[1] This application is crucial for elucidating biological processes and understanding the mechanisms of various diseases.[1]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_research Biochemical Research center_node 8-Chloro-4-Hydroxy-2- (Trifluoromethyl)Quinoline pharma_dev Anti-Infective Agents (Antibacterial, Antifungal) center_node->pharma_dev anti_inflam Anti-Inflammatory Agents center_node->anti_inflam agro_dev Crop Protection (Herbicides, Fungicides) center_node->agro_dev research_tool Research Tool (Enzyme Inhibition, Receptor Binding) center_node->research_tool

Caption: Key application areas of the target compound.

References

Unraveling the Core Mechanism of Action: 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is a halogenated quinoline derivative with demonstrated biological activity.[1] This technical guide synthesizes the current understanding of its mechanism of action, drawing parallels from structurally related quinoline compounds. The primary mode of action is identified as the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the disruption of DNA and RNA synthesis, ultimately affecting cell proliferation. This document provides a detailed overview of the implicated signaling pathway, relevant quantitative data from analogous compounds, and comprehensive experimental protocols to facilitate further research and drug development endeavors.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The subject of this guide, this compound, belongs to this versatile family. Its structural features, including the chloro and trifluoromethyl groups, are known to enhance biological activity.[1] While direct and extensive studies on this specific molecule are limited in the available literature, a strong body of evidence points towards its role as an inhibitor of human dihydroorotate dehydrogenase (hDHODH).[2][3]

hDHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making hDHODH a prime target for therapeutic intervention in oncology and autoimmune diseases.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The proposed primary mechanism of action for this compound is the inhibition of dihydroorotate dehydrogenase (DHODH). This inhibition disrupts the de novo pyrimidine biosynthesis pathway, leading to a depletion of the nucleotide pool necessary for DNA and RNA synthesis, thereby arresting cell proliferation.

Signaling Pathway

The inhibition of DHODH by this compound interrupts the conversion of dihydroorotate to orotate. This enzymatic step is coupled to the mitochondrial electron transport chain. The subsequent depletion of pyrimidines triggers cell cycle arrest and can induce apoptosis in rapidly dividing cells.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Downstream Cellular Processes DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP Synthesis Orotate->UMP Inhibitor 8-Chloro-4-Hydroxy-2- (Trifluoromethyl)Quinoline Inhibitor->DHODH DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: Inhibition of DHODH by this compound.

Quantitative Data

Compound Target IC50 (nM) Reference
Quinoline Derivative A9hDHODH9.7[3]
Quinoline-based analogue 41DHODH9.71 ± 1.4[4]
Quinoline-based analogue 43DHODH26.2 ± 1.8[4]
1,7-naphthyridine 46DHODH28.3 ± 3.3[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

DHODH Enzymatic Assay (DCIP Reduction Method)

This spectrophotometric assay is widely used to determine the in vitro inhibitory activity of compounds on human DHODH. The assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compound to the wells. Include a DMSO-only control.

  • Add recombinant human DHODH to each well and pre-incubate for 30 minutes at 25°C.

  • Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 10 minutes) using a microplate reader in kinetic mode.

  • Calculate the rate of reaction and determine the IC50 value of the inhibitor.

DHODH_Assay_Workflow A Prepare Reagents (Buffer, DHODH, Inhibitor, Substrates) B Dispense Assay Buffer and Inhibitor to 96-well plate A->B C Add Recombinant hDHODH and Pre-incubate B->C D Prepare and Add Substrate Mix (DHO, CoQ10, DCIP) C->D E Measure Absorbance Decrease (600-650 nm) in Kinetic Mode D->E F Calculate Reaction Rates and Determine IC50 E->F

Caption: Workflow for the DHODH enzymatic assay.

Cell Proliferation Assay (e.g., WST-1 or CCK-8)

This colorimetric assay measures cell viability to assess the antiproliferative effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Complete cell culture medium

  • This compound

  • DMSO

  • WST-1 or CCK-8 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Harvest and count cells. Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Add the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Uridine Rescue Experiment

This experiment is crucial to confirm that the observed antiproliferative effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Procedure:

  • Follow the protocol for the cell proliferation assay.

  • In a parallel set of wells, co-treat the cells with the test compound and a surplus of uridine (e.g., 100 µM).

  • Measure cell viability as described above.

  • A reversal of the antiproliferative effect in the presence of uridine indicates that the compound's activity is on-target.

Conclusion

While direct experimental evidence for this compound is still emerging, the existing literature on analogous quinoline derivatives strongly supports its role as an inhibitor of dihydroorotate dehydrogenase. This mechanism, which leads to the depletion of pyrimidines and subsequent cell cycle arrest, positions this compound as a promising candidate for further investigation in the fields of oncology and immunology. The experimental protocols detailed in this guide provide a robust framework for researchers to validate this proposed mechanism and to further explore the therapeutic potential of this and related compounds.

References

Spectroscopic Profile of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Its structural features, including the quinoline core, a hydroxyl group, a chloro substituent, and a trifluoromethyl group, contribute to its unique physicochemical properties and potential biological activities. Accurate structural elucidation and characterization are paramount for its application in research and development. This technical guide outlines the expected spectroscopic characteristics and the detailed experimental protocols for the analysis of this compound and its analogs.

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for this compound, based on the known data of 8-hydroxyquinoline and 8-chloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment (Analog: 8-Chloroquinoline)
9.02ddH-2
8.13ddH-4
7.79ddH-5
7.71ddH-7
7.45tH-6
7.44ddH-3

Data based on 8-chloroquinoline. The presence of the hydroxyl and trifluoromethyl groups in the target molecule will influence these chemical shifts.

Table 2: Representative ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment (Analog: 8-Chloroquinoline)
150.78C-2
144.19C-8a
136.36C-4
133.20C-7
129.42C-5
126.92C-8
126.34C-6
121.78C-3
-C-4a

Data based on 8-chloroquinoline. The chemical shifts for the target compound will be significantly affected by the substituents.

Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment (Analog: 8-Hydroxyquinoline)
~3180BroadO-H stretch
3050 - 2850MediumC-H stretch (aromatic)
~1600StrongC=N stretch (quinoline ring)
1580 - 1450StrongC=C stretch (aromatic ring)
~1380MediumC-N stretch
1200 - 1000StrongC-F stretch (trifluoromethyl group)
850 - 750StrongC-Cl stretch

Data compiled from general IR data for quinoline derivatives.[1][2]

Mass Spectrometry (MS)

Table 4: Representative Mass Spectrometry Data

m/zInterpretation (Analog: 8-Hydroxyquinoline)
145[M]⁺ (Molecular ion)
117[M-CO]⁺
90[M-CO-HCN]⁺

Data based on 8-hydroxyquinoline.[3] The molecular ion peak for this compound is expected at m/z 249, with a characteristic isotopic pattern for the chlorine atom (M+2 peak with ~33% intensity of the molecular ion peak).

UV-Visible (UV-Vis) Spectroscopy

Quinoline derivatives typically exhibit strong UV absorption.[4][5][6] For this compound dissolved in a suitable solvent like methanol or ethanol, one would expect absorption maxima in the range of 250-350 nm, corresponding to π-π* transitions within the aromatic system.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method): [7]

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: Record a background spectrum of the empty sample compartment or a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters (Electron Ionization):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology: [8][9][10][11]

  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain a final concentration in the range of 1-10 µg/mL.[10]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Reference: Use the pure solvent as the reference (blank).[11]

  • Data Acquisition:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

    • Data Interval: 1 nm.

  • Analysis: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

References

Quinoline Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of therapeutic activities. This technical guide provides an in-depth exploration of the diverse molecular targets of quinoline derivatives, highlighting their potential in the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. This document summarizes key quantitative data, details critical experimental methodologies, and visualizes the intricate signaling pathways modulated by these versatile compounds.

Introduction

Quinoline, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets with high affinity.[1] The structural versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates. This guide focuses on the key therapeutic areas where quinoline derivatives have shown significant promise: oncology, infectious diseases, and neurology.

Anticancer Therapeutic Targets

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of cytoskeletal dynamics, and induction of programmed cell death.[2][3]

Kinase Inhibition

Numerous kinases that are critical for cancer cell signaling have been identified as targets for quinoline derivatives.[4][5]

  • Pim-1 Kinase: This serine/threonine kinase is overexpressed in many human cancers and plays a role in cell survival and proliferation.[4][6] Quinoline-based compounds have been developed as potent Pim-1 inhibitors.[6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for cancer therapy. Several quinoline derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby impeding tumor neovascularization.[7]

  • Other Kinases: Other kinases targeted by quinoline derivatives include PAK, c-Src, cyclin-dependent kinases (CDKs), and platelet-derived growth factor receptor (PDGFR), highlighting the broad-spectrum kinase inhibitory potential of this scaffold.[5]

Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8][9][10] These compounds often bind to the colchicine-binding site on β-tubulin.[8]

Topoisomerase Inhibition

Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Quinoline derivatives can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death. Both topoisomerase I and II have been identified as targets.[11][12]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro potency of selected quinoline derivatives against various cancer-related targets and cell lines.

Derivative Class/CompoundTargetIC50/GI50 (µM)Cancer Cell Line(s)Reference(s)
Pyridin-2-one derivative 4cTubulin Polymerization17 ± 0.3MDA-MB-231[8]
Quinoline-pyridine hybrid 4fPim-1 Kinase0.095-[4]
Quinoline-isatine derivative 12VEGFR-20.076 - 0.175-
Quinazoline derivative 11dVEGFR-25.49-[7]
Quinoline/pyrido-pyrimidine 4gTubulin Polymerization3.02 ± 0.63MCF-7[10]
TAS-103Topoisomerase I2-[11]
TAS-103Topoisomerase II6.5-[11]
Quinoline-chalcone derivative 12e-1.38MGC-803[13]
Quinoline-chalcone derivative 12e-5.34HCT-116[13]
Quinoline-chalcone derivative 12e-5.21MCF-7[13]
Quinazoline derivative SQ2VEGFR-20.014-[14]

Anti-Infective Therapeutic Targets

The quinoline scaffold is the basis for some of the most important anti-infective agents developed.

Antimalarial Targets

The primary mechanism of action for many quinoline antimalarials, such as chloroquine, is the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite. This leads to the accumulation of toxic free heme, which kills the parasite.[15]

Antibacterial Targets

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

Antifungal and Antiviral Targets

The mechanisms of action for antifungal and antiviral quinoline derivatives are more varied. Some antifungal quinolines disrupt the fungal cell wall and membrane integrity.[16] In the context of antiviral activity, particularly against HIV, some derivatives have been shown to inhibit the Tat-TAR interaction, which is crucial for viral transcription.[16] More recently, quinoline derivatives have been investigated as inhibitors of SARS-CoV-2 papain-like protease (PLpro).

Quantitative Data: Anti-Infective Activity
Derivative Class/CompoundTarget Organism(s)MIC/EC50 (µg/mL or µM)Reference(s)
Quinolone coupled hybrid 5dGram-positive & Gram-negative bacteria0.125 - 8 µg/mL[16]
Quinoline-2-one derivative 6cMRSA, VRE0.75 µg/mL[3]
2-sulfoether-4-quinoloneS. aureus, B. cereus0.8 µM[17]
Quinoline compound 6C. difficile1.0 µg/mL[18]
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37Rv10 µg/mL[19]
4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative 40bP. falciparum 3D70.62 µg/mL[20]
Bis(9-amino-6-chloro-2-methoxyacridine) derivativesP. falciparum8 - 18 nM[21]
Quinoline compound 1SARS-CoV-21.5 ± 1.0 µM[22]
Jun13296SARS-CoV-2 PLpro0.1 µM (EC50)[23]

Neuroprotective Therapeutic Targets

Quinoline derivatives are being explored for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key strategy for the symptomatic treatment of Alzheimer's disease. 4-aminoquinoline has been identified as a core structure for the design of AChE inhibitors.

Other Neuroprotective Targets

Other targets for quinoline derivatives in the context of neurodegeneration include the inhibition of amyloid-beta (Aβ) and tau protein aggregation, which are pathological hallmarks of Alzheimer's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

Cell Culture
  • Cell Line Maintenance (e.g., HeLa cells): HeLa cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[18][24] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[18][24] The growth medium is renewed 2-3 times per week.[18]

  • Subculture: When cells reach 70-80% confluency, they are passaged.[24] The medium is aspirated, and the cells are rinsed with sterile 1x PBS.[25] Trypsin-EDTA is added to detach the cells.[25] The trypsin is neutralized with complete growth medium, and the cell suspension is transferred to new culture vessels at an appropriate split ratio (e.g., 1:2 to 1:6).[18][25]

Cytotoxicity and Cell Viability Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity.[5][26]

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[27]

    • Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 72 hours).[27]

    • Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[27]

    • Incubate for 1.5 hours at 37°C.[27]

    • Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[27]

    • Shake the plate for 15 minutes and measure the absorbance at 492 nm.[27]

Apoptosis and Cell Cycle Analysis
  • Annexin V-FITC Apoptosis Assay: This assay detects the externalization of phosphatidylserine (PS) during early apoptosis.[8][16]

    • Induce apoptosis in cells and collect 1-5 x 10^5 cells.[17]

    • Resuspend the cells in 500 µL of 1x Binding Buffer.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[17]

    • Incubate at room temperature for 5-10 minutes in the dark.[17][28]

    • Analyze the cells by flow cytometry.[17]

  • Cell Cycle Analysis by Propidium Iodide Staining: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[2][6]

    • Harvest approximately 10^6 cells and fix them in ice-cold 70% ethanol for at least 30 minutes.[2]

    • Wash the fixed cells twice with PBS.[2]

    • Resuspend the cell pellet in a solution containing RNase A (to digest RNA) and propidium iodide.[2]

    • Incubate at room temperature for 5-10 minutes.[2]

    • Analyze the stained cells by flow cytometry.[2]

Enzyme Inhibition and Mechanistic Assays
  • In Vitro Tubulin Polymerization Assay: This assay monitors the assembly of purified tubulin into microtubules.[9][22]

    • Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer with GTP and a fluorescent reporter.[22]

    • Add various concentrations of the quinoline derivative to a pre-warmed 96-well plate.[22]

    • Initiate polymerization by adding the tubulin reaction mix to the wells.[9]

    • Monitor the increase in fluorescence (or absorbance at 340 nm) over time at 37°C using a microplate reader.[29]

  • VEGFR-2 Kinase Assay: This assay measures the inhibition of VEGFR-2 kinase activity.[7][20]

    • Prepare a master mix containing kinase buffer, ATP, and a peptide substrate.[20]

    • Add the master mix and diluted quinoline derivative to the wells of a 96-well plate.[7]

    • Initiate the kinase reaction by adding recombinant VEGFR-2 enzyme.[20]

    • Incubate the plate to allow for phosphorylation of the substrate.[20]

    • Stop the reaction and measure the amount of ADP produced (inversely proportional to kinase inhibition) using a luminescence-based detection reagent like Kinase-Glo®.[20]

  • Antimalarial SYBR Green I-based Assay: This fluorescence-based assay determines the in vitro susceptibility of P. falciparum to antimalarial drugs.[30][31]

    • Prepare a culture of synchronized P. falciparum-infected erythrocytes.

    • Add the parasite culture to a 96-well plate containing serial dilutions of the quinoline derivative.

    • Incubate the plate under appropriate conditions for a full parasite life cycle.

    • Lyse the red blood cells and add SYBR Green I, a fluorescent dye that binds to DNA.

    • Measure the fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth.[30]

  • Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution): This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[32][33]

    • Prepare serial two-fold dilutions of the quinoline derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[34]

    • Inoculate each well with a standardized bacterial suspension (e.g., ~5x10^5 CFU/mL).[35]

    • Incubate the plate at 37°C for 18-24 hours.[33]

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[32]

Signaling Pathways and Mechanistic Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic action of quinoline derivatives.

G VEGFR-2 Signaling Pathway in Angiogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Transcription Factors Akt Akt PI3K->Akt Akt->Gene Transcription Factors Proliferation Proliferation Migration Migration Survival Survival Quinoline Quinoline Derivative Quinoline->VEGFR2 Inhibits G Pim-1 Kinase Signaling Pathway in Cancer cluster_upstream Upstream Signaling cluster_pim Pim-1 Regulation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activate STAT STAT3/5 JAK->STAT Phosphorylate Pim1_Gene Pim-1 Gene STAT->Pim1_Gene Activate Transcription Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translation BAD BAD Pim1_Kinase->BAD Phosphorylates (Inhibits) p27 p27Kip1 Pim1_Kinase->p27 Phosphorylates (Inhibits) MYC c-Myc Pim1_Kinase->MYC Phosphorylates (Activates) Apoptosis Apoptosis BAD->Apoptosis Promotes CellCycle Cell Cycle Progression p27->CellCycle Inhibits MYC->CellCycle Promotes Quinoline Quinoline Derivative Quinoline->Pim1_Kinase Inhibits G Experimental Workflow for Anticancer Drug Screening Start Start: Quinoline Derivative Synthesis Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity TargetID Target Identification (e.g., Kinase Assay) Cytotoxicity->TargetID Active Compounds Mechanism Mechanism of Action (Apoptosis, Cell Cycle) TargetID->Mechanism ApoptosisAssay Annexin V-FITC Assay Mechanism->ApoptosisAssay CellCycleAssay PI Staining Mechanism->CellCycleAssay Lead Lead Optimization Mechanism->Lead Confirmed Mechanism

References

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with a rich history spanning from its initial isolation from coal tar to its central role in the development of a multitude of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of substituted quinolines. It details the foundational synthetic methodologies that have enabled access to a vast chemical space of quinoline derivatives and explores their profound impact on drug discovery, particularly in the realms of infectious diseases, oncology, and inflammation. This guide furnishes detailed experimental protocols for key classical syntheses, presents quantitative biological data for prominent derivatives, and illustrates the intricate signaling pathways through which these molecules exert their effects.

Introduction: The Dawn of a Privileged Scaffold

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol".[1] Shortly after, in 1842, Charles Gerhardt obtained a similar compound by the distillation of quinine, which he termed "chinolein".[1] It was August Wilhelm von Hofmann who later demonstrated that these two substances were identical, and the name "quinoline" was adopted.[2] The structural elucidation of quinoline as a fusion of a benzene and a pyridine ring by August Kekulé in 1869 laid the groundwork for the systematic exploration of its chemistry and biological activities.[2] This fundamental understanding paved the way for the development of synthetic routes to quinoline and its derivatives, unlocking a vast potential for therapeutic applications.

Substituted quinolines have since emerged as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets with high affinity. This versatility has led to the discovery of a wide array of drugs with diverse pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] This guide will delve into the key historical milestones, synthetic strategies, and therapeutic applications of this remarkable class of compounds.

Foundational Synthetic Methodologies

The late 19th century was a period of intense creativity in organic synthesis, which saw the development of several classical name reactions for the construction of the quinoline core. These methods, born out of the burgeoning dye and pharmaceutical industries, remain fundamental to this day.

The Skraup Synthesis (1880)

One of the earliest and most direct methods for the synthesis of quinoline itself was developed by Zdenko Hans Skraup. The reaction involves the vigorous, acid-catalyzed condensation of an aniline with glycerol in the presence of an oxidizing agent, such as nitrobenzene or arsenic pentoxide, and a dehydrating agent like concentrated sulfuric acid.[5][6] Ferrous sulfate is often added to moderate the highly exothermic reaction.[7]

Experimental Protocol: Skraup Synthesis of Quinoline [8]

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate heptahydrate.

  • Procedure:

    • In a suitable reaction vessel, carefully mix aniline and glycerol.

    • Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.

    • Add the ferrous sulfate heptahydrate to the reaction mixture.

    • Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline.

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • The crude quinoline can be further purified by distillation, collecting the fraction boiling at 235-237°C.

Logical Relationship: Skraup Synthesis Workflow

Skraup_Workflow start Start reactants Mix Aniline, Glycerol, H₂SO₄, Nitrobenzene, FeSO₄ start->reactants heating Heat to 140-150°C (Exothermic Reaction) reactants->heating workup Cool, Dilute, Neutralize with NaOH heating->workup distillation Steam Distillation workup->distillation purification Fractional Distillation distillation->purification product Quinoline purification->product

Caption: Workflow for the Skraup synthesis of quinoline.

The Doebner-von Miller Reaction (1881)

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, often with an oxidizing agent.[9][10] The α,β-unsaturated carbonyl compound can also be generated in situ from the aldol condensation of two carbonyl compounds.[9]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [11][12]

  • Materials: Aniline, hydrochloric acid (6 M), crotonaldehyde, toluene, sodium hydroxide solution (concentrated).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

    • Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 4-6 hours.

    • Upon completion, allow the mixture to cool to room temperature.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layers are combined, dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward and widely used method for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester) in the presence of an acid or base catalyst.[13][14]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline [6]

  • Materials: 2-Aminobenzaldehyde, acetophenone, sodium hydroxide (or p-toluenesulfonic acid), ethanol (or toluene).

  • Procedure:

    • Dissolve 2-aminobenzaldehyde and acetophenone in a suitable solvent such as ethanol in a round-bottom flask.

    • Add a catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.

    • Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Logical Relationship: Friedländer Synthesis Mechanism

Friedlander_Mechanism reactants 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl aldol Aldol Condensation reactants->aldol Base or Acid Catalyst cyclization Intramolecular Cyclization (Imine Formation) aldol->cyclization dehydration Dehydration cyclization->dehydration product Substituted Quinoline dehydration->product

Caption: Simplified mechanism of the Friedländer synthesis.

The Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[15][16]

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline [6]

  • Materials: Aniline, acetylacetone (a β-diketone), concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Procedure:

    • Mix aniline and acetylacetone in a reaction flask.

    • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.

    • Heat the reaction mixture, typically at a temperature range of 100-140°C.

    • Monitor the reaction progress by a suitable method (e.g., TLC).

    • Once the reaction is complete, cool the mixture and carefully pour it onto ice.

    • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

    • The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization.

The Pfitzinger Reaction (1886)

The Pfitzinger reaction is a valuable method for the synthesis of quinoline-4-carboxylic acids and their derivatives. It involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[17][18]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid [19]

  • Materials: Isatin, acetophenone, potassium hydroxide (KOH), ethanol (95% or absolute), deionized water, hydrochloric acid (HCl, concentrated).

  • Procedure:

    • In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.

    • To the stirred KOH solution, add isatin. The mixture will typically change color as the isatin ring opens.

    • Add a stoichiometric equivalent of acetophenone to the reaction mixture dropwise.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 12-13 hours.

    • After reflux, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and extract with an organic solvent to remove any unreacted acetophenone.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until precipitation of the product is complete.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Therapeutic Applications of Substituted Quinolines

The versatility of the quinoline scaffold is underscored by its presence in a wide range of clinically important drugs.

Antimalarial Agents

The history of quinolines in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[14] This led to the development of synthetic quinoline antimalarials, most notably the 4-aminoquinolines like chloroquine and the quinoline methanols like mefloquine.

Mechanism of Action of Chloroquine: Chloroquine is a weak base that accumulates in the acidic food vacuole of the malaria parasite, Plasmodium falciparum.[4] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic heme. The parasite normally detoxifies heme by polymerizing it into hemozoin. Chloroquine is believed to inhibit this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[20]

Signaling Pathway: Chloroquine's Action in the Malarial Food Vacuole

Chloroquine_Pathway cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Chloroquine Chloroquine Chloroquine->Heme Inhibits Polymerization Fluoroquinolone_Pathway Bacterial_DNA Bacterial DNA Replication_Fork DNA Replication Fork Bacterial_DNA->Replication_Fork DNA_Gyrase DNA Gyrase (Gram-negative) DNA_Gyrase->Replication_Fork Relieves Supercoiling DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Stabilizes Cleavage Complex Topo_IV Topoisomerase IV (Gram-positive) Topo_IV->Replication_Fork Decatenates Chromosomes Topo_IV->DS_Breaks Stabilizes Cleavage Complex Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase Inhibits Fluoroquinolone->Topo_IV Inhibits Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Camptothecin_Pathway DNA Supercoiled DNA Cleavage_Complex Top1-DNA Cleavage Complex DNA->Cleavage_Complex Top1 Action Top1 Topoisomerase I Cleavage_Complex->DNA Re-ligation DS_Break Double-Strand Break Cleavage_Complex->DS_Break Leads to Camptothecin Camptothecin Camptothecin->Cleavage_Complex Stabilizes Replication_Fork Replication Fork Replication_Fork->Cleavage_Complex Collision Apoptosis Apoptosis DS_Break->Apoptosis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Releases IkB_NFkB->NFkB Quinoline Quinoline Inhibitor Quinoline->NFkB_n Inhibits DNA Binding DNA DNA NFkB_n->DNA Binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

References

Methodological & Application

Application Notes and Protocols for 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays relevant to the biological activities of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline. This synthetic compound, belonging to the quinoline class, is noted for its potential as an antibacterial, antifungal, and anti-inflammatory agent. The following sections detail experimental protocols and present available data for structurally related compounds to guide research and development.

Quantitative Data Summary

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the following tables summarize representative data for structurally similar quinoline derivatives to provide a comparative context for experimental design.

Table 1: Representative Antibacterial Activity of 8-Hydroxyquinoline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
5,7-dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[1]
5,7-dichloro-8-hydroxy-2-methylquinolineM. smegmatis1.56[1]
5,7-dichloro-8-hydroxy-2-methylquinolineS. aureus (MSSA)2.2[1]
5,7-dichloro-8-hydroxy-2-methylquinolineS. aureus (MRSA)1.1[1]
8-hydroxyquinolineS. aureus0.0625 (mg/mL)[2]

Table 2: Representative Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olNot SpecifiedCell Proliferation14.14[3]
Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II)T47D (Breast)SRB48.3[4]
Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II)MDA-MB-231 (Breast)SRB45.5[4]
5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-olESCC cell linesMTSComparable to Cisplatin[1]

Table 3: Representative Anti-Inflammatory Activity of Quinoline Derivatives

Compound/DerivativeAssayCell LineIC50 (µM)Reference
2-(4-phenylquinoline-2-yl)phenol derivative (4h)COX-2 Inhibition-0.026[5]
2-(4-phenylquinoline-2-yl)phenol derivative (4j)COX-2 Inhibition-0.102[5]
2-(4-phenylquinoline-2-yl)phenol derivative (4f)HRBC Membrane Stabilization-0.064[5]
2-(4-phenylquinoline-2-yl)phenol derivative (4h)HRBC Membrane Stabilization-0.021[5]

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.[6][7][8]

Materials:

  • Test compound: this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Positive control antibiotic (e.g., Penicillin G, Ciprofloxacin)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the appropriate compound dilution to each well.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and no compound).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, the absorbance can be read using a microplate reader at 600 nm to quantify bacterial growth.

Experimental Workflow for MIC Determination

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate Plate (37°C, 18-24h) C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[9][10][11]

Materials:

  • Test compound: this compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL in DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment and Stimulation:

    • After incubation, replace the medium with fresh medium containing various concentrations of this compound.

    • Pre-incubate the cells with the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Measurement of Nitrite Concentration:

    • After the final incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cell Viability Assay (e.g., MTT Assay):

    • Concurrently perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

Signaling Pathway for LPS-Induced NO Production

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Test_Compound 8-Chloro-4-Hydroxy-2- (Trifluoromethyl)Quinoline Test_Compound->NFkB Inhibition

Caption: LPS stimulation of TLR4 activates the NF-κB pathway, leading to iNOS expression and NO production.

Cytotoxicity Assay: MTT Method

This protocol provides a general method for assessing the cytotoxicity of this compound against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Test compound: this compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Appropriate cell culture medium with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the chosen cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Workflow for MTT Cytotoxicity Assay

A Seed Cancer Cells in 96-well plate B Treat cells with Test Compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A stepwise workflow of the MTT assay for determining cytotoxicity.

Enzyme Inhibition Assay: General Protocol

Quinoline derivatives are known to inhibit various enzymes. A general protocol to screen this compound for enzyme inhibitory activity is provided below. The specific enzyme, substrate, and detection method will need to be adapted based on the target of interest (e.g., kinases, proteases, etc.).

Materials:

  • Test compound: this compound

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • 96-well or 384-well assay plates

  • Detection instrument (e.g., spectrophotometer, fluorometer, luminometer)

  • Positive control inhibitor

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • Add the diluted compound to the wells of the assay plate.

  • Enzyme Addition:

    • Add the target enzyme to the wells containing the compound and incubate for a predetermined time to allow for binding.

  • Initiation of Reaction:

    • Add the enzyme-specific substrate to initiate the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate for a specific period at the optimal temperature for the enzyme.

    • Measure the product formation or substrate depletion using the appropriate detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

General Workflow for Enzyme Inhibition Assay

A Prepare Compound Dilutions B Add Target Enzyme A->B C Pre-incubate B->C D Add Substrate C->D E Incubate D->E F Detect Signal E->F G Calculate IC50 F->G

Caption: A general workflow for conducting an in vitro enzyme inhibition assay.

References

Application Notes and Protocols for Antifungal Studies of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antifungal applications of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline. While specific data for this compound is limited in publicly available literature, the broader class of quinoline derivatives, particularly 8-hydroxyquinolines, has demonstrated significant antifungal properties.[1][2][3][4] This document outlines the probable mechanisms of action based on related compounds and provides detailed protocols for the systematic evaluation of its antifungal efficacy.

Introduction to this compound

This compound is a halogenated quinoline derivative. The quinoline scaffold is a key feature in many compounds with a wide range of biological activities, including antifungal effects.[2][4] The presence of a chloro group and a trifluoromethyl substituent may enhance its biological activity, making it a person of interest for the development of new antimicrobial agents.[5]

Potential Antifungal Mechanisms of Action

Based on studies of related quinoline derivatives, the primary antifungal mechanisms of this compound are hypothesized to involve the disruption of the fungal cell wall and/or cell membrane integrity.[6][7]

1. Cell Wall Disruption: Several 8-hydroxyquinoline derivatives have been shown to damage the fungal cell wall.[6][7] This can be experimentally verified using a sorbitol protection assay. In the presence of an osmotic stabilizer like sorbitol, fungi with compromised cell walls can survive at higher concentrations of the antifungal agent, leading to an increase in the Minimum Inhibitory Concentration (MIC).[8][9][10][11]

2. Cell Membrane Permeabilization: Another common mechanism for antifungal compounds is the disruption of the fungal cell membrane, leading to the leakage of intracellular components and ultimately cell death.[12][13] This can be assessed by measuring the leakage of materials that absorb light at 260 nm (indicative of nucleic acids) from the fungal cells upon treatment with the compound.[14][15] Some quinoline derivatives have been shown to compromise the functional integrity of the cytoplasmic membrane.[7][14]

Data Presentation: Antifungal Activity of Representative Quinoline Derivatives

Table 1: In Vitro Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives against Various Fungal Pathogens.

CompoundFungal SpeciesMIC Range (µg/mL)Reference
ClioquinolCandida spp.0.031–2[3]
ClioquinolDermatophytes0.031–2[3]
8-hydroxy-5-quinolinesulfonic acidCandida spp.1–512[3]
8-hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2–1024[3]
PH265 (8-hydroxyquinoline derivative)Cryptococcus spp., C. auris, C. haemulonii0.5 - 1[16]
PH276 (8-hydroxyquinoline derivative)Cryptococcus spp., C. auris, C. haemulonii0.5 - 8[16]

Experimental Protocols

The following are detailed protocols for key experiments to determine the antifungal activity and elucidate the mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.[17][18][19]

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum:

    • Yeasts: From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

    • Filamentous Fungi: Prepare a conidial suspension and adjust the concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Serial Dilution:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except for a sterility control well). The final volume in each well will be 200 µL.

  • Controls: Include a growth control (inoculum without the compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 28-35°C for 4-7 days for filamentous fungi.[20]

  • Reading Results: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye or with a spectrophotometer.

Protocol 2: Sorbitol Protection Assay

This assay determines if the compound targets the fungal cell wall.[7][8][9][11]

Materials:

  • All materials from Protocol 1

  • Sorbitol (0.8 M final concentration in RPMI-1640)

Procedure:

  • Perform the broth microdilution assay as described in Protocol 1 in two separate 96-well plates.

  • In the first plate, use standard RPMI-1640 medium.

  • In the second plate, use RPMI-1640 medium supplemented with sorbitol to a final concentration of 0.8 M.

  • Determine the MIC of this compound in both the absence and presence of sorbitol.

  • Interpretation: A significant increase (typically four-fold or more) in the MIC in the presence of sorbitol suggests that the compound's antifungal activity involves disruption of the fungal cell wall.[8][11]

Protocol 3: Cellular Leakage Assay (260 nm Absorbing Materials)

This assay assesses damage to the fungal cell membrane by measuring the leakage of intracellular components.[14]

Materials:

  • Fungal strain

  • Phosphate-buffered saline (PBS)

  • This compound

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Fungal Cells: Grow the fungal cells to mid-log phase, then harvest by centrifugation. Wash the cells twice with sterile PBS and resuspend in PBS to a defined concentration.

  • Treatment: Add this compound to the cell suspension at its MIC and 2x MIC. Include a negative control (no compound) and a positive control (a known membrane-disrupting agent).

  • Incubation: Incubate the suspensions at 35°C.

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 6 hours), take aliquots from each suspension and centrifuge to pellet the cells.

  • Measurement: Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer.

  • Interpretation: An increase in the absorbance at 260 nm in the supernatant of treated cells compared to the negative control indicates leakage of intracellular materials, suggesting cell membrane damage.[14]

Visualizations

Antifungal_Mechanism_Pathway Compound 8-Chloro-4-Hydroxy-2- (Trifluoromethyl)Quinoline CellWall Fungal Cell Wall Compound->CellWall Targets CellMembrane Fungal Cell Membrane Compound->CellMembrane Targets Disruption Disruption of Integrity CellWall->Disruption Permeabilization Increased Permeability CellMembrane->Permeabilization CellDeath Fungal Cell Death Disruption->CellDeath Leakage Leakage of Intracellular Components Permeabilization->Leakage Leakage->CellDeath

Caption: Hypothesized antifungal mechanism of action.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Start Prepare Compound Stock and Fungal Inoculum MIC_Test Protocol 1: Broth Microdilution MIC Assay Start->MIC_Test MIC_Result Determine MIC MIC_Test->MIC_Result Sorbitol_Assay Protocol 2: Sorbitol Protection Assay MIC_Result->Sorbitol_Assay Leakage_Assay Protocol 3: Cellular Leakage Assay MIC_Result->Leakage_Assay Sorbitol_Result Cell Wall Disruption? Sorbitol_Assay->Sorbitol_Result Leakage_Result Membrane Damage? Leakage_Assay->Leakage_Result Conclusion Conclude Antifungal Profile and Mechanism Sorbitol_Result->Conclusion Leakage_Result->Conclusion

Caption: Workflow for antifungal evaluation.

References

Application Notes and Protocols for the Analytical Characterization of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline. This document outlines detailed protocols for chromatographic and spectroscopic methods, which are fundamental for the characterization of this quinoline derivative. While specific experimental data for this compound is not extensively available, the methodologies presented are based on established practices for analogous molecules and serve as a robust starting point for method development and validation.

Introduction

This compound is a halogenated and trifluoromethylated quinoline derivative. Compounds of this class are of significant interest in pharmaceutical and agrochemical research due to their potential biological activities, including antibacterial and antifungal properties.[1] Accurate and thorough analytical characterization is crucial for confirming the identity, purity, and stability of this compound in research and development settings. This document details the application of key analytical techniques for this purpose.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 18706-22-4[2]
Molecular Formula C₁₀H₅ClF₃NO[2]
Molecular Weight 247.60 g/mol [2]
Appearance Off-white to pale yellow solid (typical)General Knowledge

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. The logical workflow for characterization is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_confirmation Final Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR MS Mass Spectrometry (MS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR HPLC HPLC Analysis Synthesis->HPLC Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation FTIR->Confirmation HPLC->Confirmation XRay X-Ray Crystallography (Optional) XRay->Confirmation

Figure 1: Logical workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical spectral width: -50 to -80 ppm (relative to CFCl₃).

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectral Data (Illustrative):

The following table summarizes the expected chemical shifts based on the analysis of similar quinoline structures.

NucleusExpected Chemical Shift (ppm)MultiplicityNotes
¹H 10.0 - 12.0br s-OH proton, exchangeable with D₂O.
7.0 - 8.5mAromatic protons on the quinoline ring.
¹³C 160 - 175sC4-OH
140 - 150qC2-CF₃ (quartet due to C-F coupling)
115 - 140mAromatic carbons.
120 - 130q-CF₃ (quartet due to C-F coupling)
¹⁹F -60 to -75s-CF₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Expected [M+H]⁺ ion in positive mode and [M-H]⁻ in negative mode.

  • Tandem MS (MS/MS): To confirm the structure, perform fragmentation of the parent ion and analyze the resulting daughter ions.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺ 248.0010
[M-H]⁻ 245.9852
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum in the range of 4000 to 400 cm⁻¹.

Expected FTIR Data:

Wavenumber (cm⁻¹)Assignment
3400 - 3200 O-H stretching (broad)
3100 - 3000 Aromatic C-H stretching
1620 - 1580 C=C and C=N stretching (aromatic ring)
1350 - 1150 C-F stretching (strong)
850 - 750 C-Cl stretching
High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of the compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program (Illustrative):

    • Start at 10% B, hold for 1 min.

    • Linear gradient to 95% B over 10 min.

    • Hold at 95% B for 2 min.

    • Return to 10% B and equilibrate for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.1 mg/mL.

Expected Results:

A pure sample of this compound should show a single major peak. The retention time will depend on the exact HPLC conditions.

G cluster_workflow HPLC Purity Analysis Workflow SamplePrep Sample Preparation (0.1 mg/mL in mobile phase) Injection Injection onto C18 RP-HPLC Column SamplePrep->Injection Gradient Gradient Elution (H₂O/ACN with 0.1% FA) Injection->Gradient Detection UV Detection (254 nm) Gradient->Detection Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Analysis

Figure 2: Workflow for HPLC purity analysis.

Data Summary

The following table summarizes the expected analytical data for the characterization of this compound.

Analytical TechniqueParameterExpected Result (Illustrative)
¹H NMR (DMSO-d₆) Chemical Shifts (δ, ppm)Aromatic protons: 7.0-8.5; OH proton: 10.0-12.0
¹³C NMR (DMSO-d₆) Chemical Shifts (δ, ppm)Aromatic carbons: 115-150; C-OH: 160-175; CF₃: 120-130 (q)
¹⁹F NMR (DMSO-d₆) Chemical Shift (δ, ppm)-60 to -75 (s)
High-Resolution MS [M+H]⁺ (m/z)248.0010
FTIR (ATR) Key Peaks (cm⁻¹)~3300 (O-H), ~1600 (C=C/C=N), ~1250 (C-F)
HPLC Purity (%)>95% (typical for research grade)

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of NMR, MS, FTIR, and HPLC allows for unambiguous structure confirmation and accurate purity determination. It is recommended that these methods be validated for their specific application to ensure reliable and reproducible results.

References

Application Notes and Protocols: 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl and chloro substitutions make it a valuable precursor for developing novel drugs, particularly in the fields of anti-inflammatory, antimicrobial, and antimalarial research.[1] The quinoline core is a well-established pharmacophore, and modifications to this structure are a common strategy in the pursuit of new therapeutic agents with improved efficacy and resistance profiles.

This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of potential drug candidates, with a focus on the pathway toward antimalarial compounds analogous to mefloquine.

Application in Antimalarial Drug Synthesis

The primary application of this compound is in the synthesis of potent antimalarial drugs. The general synthetic strategy involves a two-step conversion: first, the chlorination of the 4-hydroxy group to yield a more reactive 4,8-dichloro-2-(trifluoromethyl)quinoline intermediate. This is followed by a nucleophilic substitution reaction at the 4-position with a suitable amine side chain to introduce the desired pharmacophore. This approach allows for the generation of a library of compounds for structure-activity relationship (SAR) studies.

The trifluoromethyl group at the 2-position and the chloro group at the 8-position are crucial for the biological activity of many quinoline-based antimalarials. These substitutions can influence the drug's lipophilicity, metabolic stability, and interaction with its biological target.

Signaling Pathway of Quinoline-Based Antimalarials

Quinoline-based antimalarial drugs, such as chloroquine and mefloquine, are understood to function by disrupting the detoxification of heme within the malaria parasite. During its lifecycle stage within red blood cells, the parasite digests hemoglobin, leading to the release of toxic-free heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Quinoline derivatives are believed to inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.

G cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite_Death Heme->Parasite_Death Accumulation (Toxic) Quinoline_Drug This compound Derived Antimalarial Quinoline_Drug->Heme Inhibition of Heme Polymerization

Signaling pathway of quinoline-based antimalarials.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key synthetic steps starting from this compound. The data is based on analogous transformations reported in the literature.

StepReactionStarting MaterialProductReagentsConditionsTypical Yield (%)
1ChlorinationThis compound4,8-Dichloro-2-(trifluoromethyl)quinolinePhosphorus oxychloride (POCl₃)Reflux, 2-4 hours90-98
2Amination4,8-Dichloro-2-(trifluoromethyl)quinolineN-(2-aminoethyl)-8-chloro-2-(trifluoromethyl)quinolin-4-amineEthylenediamineMicrowave, 95°C, 1 hour~72

Experimental Protocols

Protocol 1: Synthesis of 4,8-Dichloro-2-(trifluoromethyl)quinoline

This protocol describes the chlorination of the 4-hydroxy group of this compound.

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice

    • Saturated sodium bicarbonate solution

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

    • Stir the mixture and heat to reflux for 2-4 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates out.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield 4,8-Dichloro-2-(trifluoromethyl)quinoline.

G cluster_workflow Protocol 1: Chlorination Start Start Reactants This compound + POCl₃ Start->Reactants Reflux Reflux (2-4 hours) Reactants->Reflux Quench Pour onto crushed ice Reflux->Quench Neutralize Neutralize with NaHCO₃ solution Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Product 4,8-Dichloro-2- (trifluoromethyl)quinoline Filter->Product

Experimental workflow for the synthesis of 4,8-dichloro-2-(trifluoromethyl)quinoline.

Protocol 2: Synthesis of N-(2-aminoethyl)-8-chloro-2-(trifluoromethyl)quinolin-4-amine

This protocol details the nucleophilic substitution of the 4-chloro group with ethylenediamine to synthesize a potential antimalarial drug candidate.

  • Materials:

    • 4,8-Dichloro-2-(trifluoromethyl)quinoline

    • Ethylenediamine

    • Dichloromethane

    • 5% Sodium hydroxide solution

    • Anhydrous sodium sulfate

    • Microwave reactor

    • Stirring apparatus

  • Procedure:

    • In a microwave reaction vessel, combine 4,8-Dichloro-2-(trifluoromethyl)quinoline (1.0 eq) and an excess of ethylenediamine (e.g., 10 eq).

    • Stir the mixture under microwave irradiation (150 W) at 95°C for 1 hour.

    • After completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer with 5% sodium hydroxide solution (3 times) and then with water (2 times).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting solid is N-(2-aminoethyl)-8-chloro-2-(trifluoromethyl)quinolin-4-amine.

G cluster_workflow Protocol 2: Amination Start Start Reactants 4,8-Dichloro-2-(trifluoromethyl)quinoline + Ethylenediamine Start->Reactants Microwave Microwave Irradiation (95°C, 1 hour) Reactants->Microwave Dilute Dilute with Dichloromethane Microwave->Dilute Wash Wash with NaOH and Water Dilute->Wash Dry Dry and Evaporate Wash->Dry Product N-(2-aminoethyl)-8-chloro-2- (trifluoromethyl)quinolin-4-amine Dry->Product

Experimental workflow for the synthesis of an aminoquinoline derivative.

References

Application Notes and Protocols for Testing the Efficacy of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline class of heterocyclic compounds. Quinoline and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This document provides a detailed experimental framework for evaluating the efficacy of this compound, with a focus on its potential anti-inflammatory and cytotoxic effects. The provided protocols are intended to guide researchers in the systematic investigation of this compound's biological activity and mechanism of action.

Hypothesized Mechanism of Action

Based on the known biological activities of structurally related quinoline compounds, it is hypothesized that this compound may exert its effects through the modulation of key cellular signaling pathways involved in inflammation and cell survival, such as the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8] These pathways are critical regulators of cytokine production, cell proliferation, and apoptosis.[6][9][10]

In Vitro Efficacy Testing

A series of in vitro assays are proposed to determine the cytotoxic and anti-inflammatory potential of this compound.

Cell Viability Assays

The initial step in evaluating the compound's activity is to determine its effect on cell viability. This helps to establish a therapeutic window and identify potential cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

Experimental Protocol: MTT Cell Viability Assay [11][12][14]

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line like A549 for oncology) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cell Viability Data

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100.0 ± 5.2100.0 ± 4.8100.0 ± 5.5
0.198.5 ± 4.995.3 ± 5.192.1 ± 6.0
192.1 ± 5.585.7 ± 4.378.4 ± 5.8
1075.3 ± 6.160.2 ± 5.945.6 ± 4.9
5040.8 ± 4.725.1 ± 3.815.3 ± 2.7
10015.2 ± 3.28.9 ± 2.15.1 ± 1.5
Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry analysis can be performed.[15][16][17][18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[15][16]

Experimental Protocol: Annexin V/PI Apoptosis Assay [15][16][19]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation: Hypothetical Apoptosis Data

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
Compound (IC50)45.8 ± 3.535.1 ± 2.915.7 ± 2.13.4 ± 1.0
Anti-inflammatory Activity Assays

To investigate the anti-inflammatory properties of the compound, its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages can be assessed.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

  • Cell Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

Data Presentation: Hypothetical NO Production Data

TreatmentNO Concentration (µM)
Vehicle Control2.5 ± 0.5
LPS (1 µg/mL)45.8 ± 3.2
LPS + Compound (1 µM)35.1 ± 2.8
LPS + Compound (10 µM)20.7 ± 2.1
LPS + Compound (50 µM)8.9 ± 1.5

Signaling Pathway Analysis

To elucidate the molecular mechanism underlying the compound's effects, the modulation of key signaling pathways like NF-κB and MAPK can be investigated using Western blotting.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound and/or LPS as described previously. Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK, phospho-ERK1/2, total ERK1/2).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Efficacy Testing

For promising in vitro results, the anti-inflammatory efficacy of this compound can be evaluated in an in vivo animal model. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation.[20][21][22][23]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [22][24]

  • Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.

  • Compound Administration: Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg) one hour before carrageenan injection. A control group will receive the vehicle, and a positive control group will receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation: Hypothetical Paw Edema Data

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.07-
Compound (10 mg/kg)0.62 ± 0.0527.1
Compound (25 mg/kg)0.45 ± 0.0447.1
Compound (50 mg/kg)0.28 ± 0.0367.1
Indomethacin (10 mg/kg)0.31 ± 0.0463.5

Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy Testing cluster_invivo In Vivo Efficacy Testing viability Cell Viability Assay (MTT) apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Determine IC50 anti_inflammatory Anti-inflammatory Assay (NO Production) viability->anti_inflammatory Non-toxic concentrations pathway Signaling Pathway Analysis (Western Blot) anti_inflammatory->pathway in_vivo Carrageenan-Induced Paw Edema pathway->in_vivo Promising in vitro results end Efficacy Profile in_vivo->end start This compound start->viability

Caption: Experimental workflow for testing the efficacy of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α, IL-6) compound 8-Chloro-4-Hydroxy-2- (Trifluoromethyl)Quinoline compound->ikk Inhibition? compound->nfkb Inhibition of Translocation?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

mapk_pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Stress / Mitogens receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf (MAP3K) ras->raf mek MEK (MAP2K) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocation transcription_factors Transcription Factors (e.g., AP-1) response Cellular Response (Proliferation, Inflammation) transcription_factors->response compound 8-Chloro-4-Hydroxy-2- (Trifluoromethyl)Quinoline compound->raf Inhibition? compound->mek Inhibition? compound->erk Inhibition?

Caption: Potential modulation of the MAPK/ERK signaling pathway by the test compound.

References

Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential information for accurately determining drug dosage and concentration in cell culture experiments. The following sections cover the preparation of stock solutions, calculation of working concentrations, and protocols for common cell-based assays to assess cell viability, apoptosis, and cell cycle distribution.

Dosage and Concentration Calculations

Accurate and consistent dosage is fundamental to reproducible cell culture experiments. This section outlines the steps for preparing stock solutions and calculating final working concentrations for treating cells.

Preparing Stock Solutions

Stock solutions are concentrated solutions that are diluted to a final working concentration for use in experiments.[1][2][3] Preparing a concentrated stock solution is a common practice that enhances accuracy, saves time, and ensures stability.[1][2]

Key Considerations:

  • Solubility: The solvent used (e.g., DMSO, ethanol, water) should be chosen based on the solubility of the compound.

  • Concentration: Stock solutions are typically prepared at a high concentration (e.g., 10 mM, 100 mM) to minimize the volume of solvent added to the cell culture medium, which can have off-target effects.

  • Storage: Store stock solutions at the appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[1]

Table 1: Common Stock Solution Concentrations and Solvents

Compound TypeTypical Stock ConcentrationCommon SolventsStorage Conditions
Small Molecules10 mM - 100 mMDMSO, Ethanol, PBS-20°C or -80°C, protected from light
Growth Factors100 µg/mL - 1 mg/mLPBS with 0.1% BSA-20°C or -80°C
Cytokines10 µg/mL - 100 µg/mLPBS with 0.1% BSA-20°C or -80°C
Calculating Working Concentrations

The final concentration of a drug in the cell culture medium is achieved by diluting the stock solution. The following formula is used for this calculation:

M1V1 = M2V2

Where:

  • M1 = Concentration of the stock solution

  • V1 = Volume of the stock solution to be added

  • M2 = Desired final concentration in the well

  • V2 = Final volume of the medium in the well

Example Calculation:

To treat cells in a 96-well plate with a final volume of 100 µL per well with a 10 µM final concentration of a drug from a 10 mM stock solution:

  • M1 = 10 mM = 10,000 µM

  • M2 = 10 µM

  • V2 = 100 µL

(10,000 µM) * V1 = (10 µM) * (100 µL) V1 = (10 * 100) / 10,000 V1 = 0.1 µL

To accurately pipette such a small volume, a serial dilution of the stock solution is recommended.

Experimental Protocols

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4][5]

Table 2: Recommended Cell Seeding Densities for MTT Assay

Plate FormatSurface Area (cm²)Seeding Density (cells/well)Volume per Well (µL)
96-well0.325,000 - 10,000[6][7]100 - 200
48-well1.110,000 - 30,000200 - 500
24-well1.920,000 - 50,000500 - 1000
12-well3.540,000 - 100,0001000 - 2000
6-well9.6100,000 - 300,0002000 - 4000

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at the desired density and allow them to adhere overnight.[5][7]

  • Drug Treatment: The next day, treat the cells with a range of drug concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[7][8] Incubate for the desired period (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7][9]

  • Incubation: Incubate the plate for 3-4 hours at 37°C.[4][7][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background.[5]

Apoptosis Assay: Annexin V and Propidium Iodide Staining

Apoptosis is a form of programmed cell death. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]

Protocol:

  • Cell Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the compound of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.[11]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

Cell cycle analysis by flow cytometry is a common method to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI).[12]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as required and harvest by trypsinization.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing.[13] Store the cells at 4°C for at least 30 minutes (can be stored for longer).[13][14]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[13][14]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.[14]

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL.[13]

  • Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Data Presentation and Visualization

Dose-Response Curves and IC50 Determination

A dose-response curve illustrates the relationship between the concentration of a drug and the magnitude of its effect.[15][16] From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of a drug that is required for 50% inhibition of a biological process.[17]

Data Analysis Steps:

  • Data Normalization: Convert the raw data (e.g., absorbance values from an MTT assay) to percentage inhibition relative to the untreated control.[17]

  • Log Transformation: Transform the drug concentrations to their logarithmic values.

  • Non-linear Regression: Plot the percent inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).[15][17]

  • IC50 Calculation: The IC50 is the concentration corresponding to 50% inhibition on the fitted curve.[17]

Signaling Pathway and Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding complex biological processes and experimental designs.

experimental_workflow General Experimental Workflow for In Vitro Drug Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare Drug Stock Solution drug_treatment Treat Cells with Serial Dilutions of Drug stock_prep->drug_treatment cell_culture Culture Cells cell_seeding Seed Cells in Multi-well Plate cell_culture->cell_seeding cell_seeding->drug_treatment incubation Incubate for Specified Duration drug_treatment->incubation assay Perform Assay (MTT, Apoptosis, etc.) incubation->assay data_acq Data Acquisition (Plate Reader, Flow Cytometer) assay->data_acq data_analysis Data Analysis (IC50, % Apoptosis, etc.) data_acq->data_analysis

Caption: General workflow for in vitro drug testing.

PI3K_Akt_pathway PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Simplified PI3K/Akt signaling pathway.[18][19][20]

MAPK_ERK_pathway MAPK/ERK Signaling Pathway Mitogen Mitogen Receptor Receptor Mitogen->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

Caption: Overview of the MAPK/ERK signaling cascade.[21][22][23]

References

Application Notes and Protocols for 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry. Its structural features, including the quinoline core, a chloro group at the 8-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 2-position, contribute to its diverse biological activities. This document provides an overview of its applications, available biological data on related compounds, and general protocols for its synthesis and evaluation in antimicrobial, anti-inflammatory, and antimalarial research. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the chloro and hydroxyl moieties can influence binding to biological targets and pharmacokinetic properties.[1]

Physicochemical Properties

PropertyValueSource
CAS Number 18706-22-4[2]
Molecular Formula C₁₀H₅ClF₃NO[2]
Molecular Weight 247.60 g/mol [2]
Appearance Solid-
Storage 2-8°C, under inert atmosphere-

Medicinal Chemistry Applications

This compound is a versatile scaffold and intermediate in the development of novel therapeutic agents.[1] Its primary applications lie in the fields of:

  • Antimicrobial Agents: As a potent antibacterial and antifungal compound.[1]

  • Anti-inflammatory Agents: Serving as a key intermediate in the synthesis of anti-inflammatory drugs.[1]

  • Antimalarial Agents: Derivatives of 2-(trifluoromethyl)quinoline have shown promise in antimalarial research.

Synthesis Protocol

A plausible synthetic route is outlined below:

G cluster_0 Synthesis Workflow 2_Chloroaniline 2-Chloroaniline Condensation Condensation (e.g., p-toluenesulfonic acid, Toluene, reflux) 2_Chloroaniline->Condensation Ethyl_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl_trifluoroacetoacetate->Condensation Intermediate β-enamino ester intermediate Condensation->Intermediate Cyclization Thermal Cyclization (e.g., Dowtherm A, ~250°C) Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Conrad-Limpach Synthesis):

  • Condensation: To a solution of 2-chloroaniline (1 equivalent) in a suitable solvent such as toluene, add ethyl 4,4,4-trifluoroacetoacetate (1-1.2 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC.

  • Isolation of Intermediate: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude β-enamino ester intermediate may be purified by recrystallization or column chromatography, or used directly in the next step.

  • Cyclization: Add the intermediate to a high-boiling point solvent such as Dowtherm A and heat to approximately 250°C.

  • Work-up and Purification: Monitor the cyclization reaction by TLC. Upon completion, cool the reaction mixture and dilute with a suitable solvent (e.g., hexane) to precipitate the product. Collect the solid by filtration, wash with a non-polar solvent, and purify by recrystallization to obtain this compound.

Antimicrobial Activity

Quinoline derivatives, particularly 8-hydroxyquinolines, are known for their antimicrobial properties. The mechanism is often attributed to their ability to chelate metal ions essential for bacterial enzyme function. Halogenation and the presence of a trifluoromethyl group can enhance this activity.

Quantitative Data for Related Compounds:

While specific MIC or IC50 values for this compound are not available, data for related halogenated 8-hydroxyquinoline derivatives demonstrate their potent antimicrobial activity.[4]

CompoundOrganismMIC (µM)
7-Bromo-8-hydroxyquinolineGram-negative bacteriaPotent activity
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Gram-negative bacteriaPotent activity
Dihalogenated 8-hydroxyquinolinesNeisseria gonorrhoeae0.08 - 0.56

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

G cluster_0 MIC Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or OD600) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their anti-inflammatory properties. Potential mechanisms include the inhibition of pro-inflammatory enzymes and cytokines.

Experimental Protocol: Inhibition of TNF-α Release from LPS-Stimulated Macrophages

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce TNF-α production. Include vehicle-treated and unstimulated controls.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration and determine the IC50 value.

G cluster_0 TNF-α Inhibition Assay Start Start Cell_Culture Culture Macrophages Start->Cell_Culture Compound_Treatment Pre-treat with Compound Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant ELISA Quantify TNF-α by ELISA Collect_Supernatant->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for TNF-α inhibition assay.

Antimalarial Activity

Quinoline-containing compounds, such as chloroquine and mefloquine, are cornerstones of antimalarial therapy. Their primary mechanism of action is the inhibition of hemozoin formation in the parasite's food vacuole. The trifluoromethyl group is a common feature in some potent antimalarial quinolines.

Quantitative Data for Related Compounds:

Derivatives of 2,8-bis(trifluoromethyl)quinoline have shown significant in vitro antimalarial activity.[5]

CompoundStrainIC50 (µg/mL)
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneP. falciparum (D10)4.8
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneP. falciparum (D10)5.2

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

  • Parasite Culture: Maintain a continuous culture of Plasmodium falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes in a complete culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound in a 96-well plate.

  • Assay Setup: Add parasitized erythrocytes (at approximately 1% parasitemia and 2% hematocrit) to each well. Include parasite-only and uninfected erythrocyte controls.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Lyse the cells and stain the parasitic DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Signaling Pathway

The general mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite.

G cluster_0 Antimalarial Mechanism of Quinolines Hemoglobin_Digestion Hemoglobin Digestion in Parasite Food Vacuole Heme_Release Release of Toxic Free Heme Hemoglobin_Digestion->Heme_Release Heme_Polymerase Heme Polymerase Heme_Release->Heme_Polymerase Heme_Accumulation Accumulation of Free Heme Heme_Release->Heme_Accumulation Hemozoin Hemozoin (Non-toxic crystal) Heme_Polymerase->Hemozoin Quinoline Quinoline Derivative (e.g., 8-Chloro-4-Hydroxy-2- (Trifluoromethyl)Quinoline) Inhibition Inhibition Quinoline->Inhibition Inhibition->Heme_Polymerase Inhibition->Heme_Accumulation Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death

Caption: General mechanism of action for quinoline antimalarials.

Conclusion

This compound is a promising scaffold in medicinal chemistry with potential applications in the development of antimicrobial, anti-inflammatory, and antimalarial agents. While specific biological data for this exact compound is limited in publicly available literature, the information on structurally related compounds suggests its potential for potent activity. The provided protocols offer a starting point for researchers to synthesize and evaluate this compound in various biological assays. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO at my desired concentration. What are the initial steps I should take?

A1: When encountering solubility issues with this compound in DMSO, several initial techniques can be employed to facilitate dissolution. Gentle heating, vigorous vortexing, and sonication are common and effective first steps.[1] It is crucial to ensure the thermal stability of the compound before applying heat. If these methods prove insufficient, exploring the use of co-solvents may be necessary.

Q2: I've successfully prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium. Why does this happen and how can it be prevented?

A2: This common phenomenon, known as precipitation, occurs when a compound that is soluble in a potent organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[2] To mitigate this, several strategies can be adopted:

  • Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of aqueous media, a stepwise dilution is recommended. First, dilute the stock into a smaller volume of the media with vigorous mixing, and then add this intermediate dilution to the final volume.[2]

  • Pre-warm the media: Maintaining the cell culture media at 37°C can help preserve the compound's solubility during the dilution process.[2][3]

  • Adjust the final DMSO concentration (with caution): While high concentrations of DMSO can be cytotoxic, a slight increase in the final DMSO concentration in the media may be necessary to maintain solubility. It is imperative to run a vehicle control with the equivalent final DMSO concentration to assess any potential effects on the experimental system.[4]

Q3: Is it safe to heat my this compound solution in DMSO to aid dissolution?

A3: Yes, gentle heating is a widely accepted method to increase the solubility of compounds in DMSO.[5][6] It is advisable to warm the solution in a water bath at approximately 37°C.[1][2] However, it is critical to first confirm that the compound is thermally stable and will not degrade at this temperature.

Q4: What is sonication and how can it improve the solubility of my compound?

A4: Sonication utilizes high-frequency sound waves to create cavitation bubbles in the solution. The collapse of these bubbles generates localized energy that agitates the solution and breaks apart solute particles, thereby increasing the surface area available for dissolution.[1] This method can be particularly effective for compounds that are difficult to dissolve through simple mixing.

Q5: Are there any alternatives to using 100% DMSO for preparing stock solutions?

A5: Yes, if solubility in 100% DMSO is limited, or if precipitation upon dilution is a persistent issue, the use of co-solvents can be explored. A co-solvent is a water-miscible organic solvent that, when mixed with DMSO, can alter the polarity of the solvent system to better accommodate the solute.[6] The choice of co-solvent must be compatible with the downstream experimental assay.

Troubleshooting Guide

Researchers may encounter several issues when attempting to dissolve this compound in DMSO. This guide provides a systematic approach to troubleshooting these challenges.

Issue 1: The compound does not dissolve in DMSO at the desired concentration.

Initial Troubleshooting Workflow

start Start: Compound does not dissolve in DMSO at desired concentration vortex Vortex vigorously for 1-2 minutes start->vortex sonicate Sonicate for 10-15 minutes vortex->sonicate Still not dissolved? heat Warm solution to 37°C for 10-15 minutes with intermittent vortexing sonicate->heat Still not dissolved? dissolved Success: Compound is dissolved. Proceed with experiment. heat->dissolved Is the compound fully dissolved? Yes lower_conc Prepare a new stock solution at a lower concentration heat->lower_conc No cosolvent Consider using a co-solvent with DMSO lower_conc->cosolvent failure Failure: Compound remains insoluble. Re-evaluate solvent system. cosolvent->failure

Caption: Troubleshooting workflow for dissolving a compound in DMSO.

Issue 2: The compound precipitates out of solution upon dilution into aqueous media.

This is a frequent challenge when working with compounds that have poor aqueous solubility.

Precipitation Mitigation Strategies

start Start: Precipitation upon dilution of DMSO stock in aqueous media stepwise Employ stepwise dilution into pre-warmed (37°C) media start->stepwise check_precipitate Check for precipitate stepwise->check_precipitate no_precipitate Success: No precipitate observed. Proceed with experiment. check_precipitate->no_precipitate No increase_dmso Increase final DMSO concentration (e.g., from 0.1% to 0.5%) and run vehicle control check_precipitate->increase_dmso Yes recheck_precipitate Re-check for precipitate increase_dmso->recheck_precipitate recheck_precipitate->no_precipitate No cosolvent_stock Prepare a new stock solution using a DMSO/co-solvent mixture recheck_precipitate->cosolvent_stock Yes failure Failure: Precipitation persists. Consider alternative formulation strategies. cosolvent_stock->failure

Caption: Strategies to prevent compound precipitation upon dilution.

Data Presentation

The following table summarizes common strategies to improve the solubility of poorly soluble compounds like this compound in DMSO.

StrategyDescriptionKey Considerations
Heating Gently warming the solution (e.g., to 37°C) increases kinetic energy, which can help overcome intermolecular forces and promote dissolution.[1][5]The compound must be thermally stable to avoid degradation.[1]
Sonication High-frequency sound waves create cavitation bubbles that agitate the solution and break apart solute particles, increasing the surface area for dissolution.[1]Can generate localized heat, so temperature monitoring may be necessary for sensitive compounds.
Vortexing Vigorous mixing increases the interaction between the solvent and the solute.A simple and often effective initial step.
Co-solvents Using a mixture of DMSO with another miscible organic solvent can alter the polarity of the solvent system to better match the solute.[6][]The co-solvent must be compatible with the downstream assay and non-toxic at its final concentration.[1]
pH Adjustment For ionizable compounds, adjusting the pH of the aqueous buffer can increase solubility.[6][]The pH must remain within a range that is compatible with the biological system under investigation.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Preparation: Bring the this compound and anhydrous, high-purity DMSO to room temperature.

  • Calculation: Calculate the required mass of the compound to achieve the desired stock solution concentration.

  • Dissolution:

    • Add the calculated mass of the compound to a sterile, appropriate-sized vial.

    • Add the required volume of DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.[1]

    • If solubility is still an issue, warm the solution in a 37°C water bath for 10-15 minutes with intermittent vortexing, ensuring the compound is thermally stable.[1]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Protect from light and moisture.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Media
  • Preparation: Warm the aqueous cell culture medium or buffer to 37°C.[3] Thaw a single-use aliquot of the DMSO stock solution at room temperature.

  • Dilution:

    • While gently swirling or vortexing the pre-warmed aqueous medium, add the required volume of the DMSO stock solution drop-wise.[2] This ensures rapid dispersal of the compound and helps prevent localized high concentrations that can lead to precipitation.

  • Final Check: After adding the stock solution, continue to mix for another minute. Visually inspect the final solution to ensure no precipitate has formed. If a precipitate is observed, the solution can be incubated at 37°C for a short period (10-30 minutes) with gentle agitation to attempt redissolution.[2]

References

preventing degradation of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline in solution. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation of quinoline derivatives is often initiated by exposure to light (photodegradation), extreme pH conditions, high temperatures, and oxidative environments. The presence of hydroxyl and chloro substituents on the quinoline ring can influence its susceptibility to these factors. For instance, similar compounds can undergo hydroxylation or oxidation, potentially leading to the opening of the heterocyclic ring structure.[1][2]

Q2: My solution of this compound has changed color. What does this indicate?

A2: A change in color, such as turning yellow or brown, is a common indicator of chemical degradation. This can be due to the formation of oxidized species or other chromophoric degradation products. It is recommended to discard the solution and prepare a fresh batch, ensuring that the preventative measures outlined in this guide are followed.

Q3: I am observing precipitation in my aqueous solution. What could be the cause?

A3: Precipitation of substituted quinolines in aqueous solutions can be due to several factors.[3] Quinoline compounds are often weak bases, and their solubility is highly dependent on the pH of the solution.[3] Insufficient pH adjustment to protonate the quinoline nitrogen can lead to precipitation.[3] Additionally, high salt concentrations from buffers can sometimes cause the compound to "salt out" and precipitate.[3] It is also possible that the precipitate is a less soluble degradation product.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored under the conditions summarized in the table below. The solid compound should be stored at 0-8°C.[4]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions that lead to degradation.
Light Protected from light (e.g., amber vials)Prevents photodegradation, a common pathway for aromatic compounds.
Atmosphere Inert gas (e.g., Argon, Nitrogen) overlayMinimizes oxidation, especially for long-term storage.
Container Tightly sealed, appropriate materialPrevents solvent evaporation and contamination.[5][6]

Troubleshooting Guides

Issue 1: Rapid Degradation or Discoloration of the Solution

This troubleshooting guide will help you identify and resolve issues related to the rapid degradation of your this compound solution.

A Start: Solution Degradation Observed B Check Storage Conditions: - Protected from light? - Stored at 2-8°C? A->B C Check Solvent: - High purity? - Degassed? B->C [ Conditions OK ] E Implement Correct Storage: - Use amber vials. - Store at 2-8°C. B->E [ Conditions Incorrect ] D Check pH of Solution C->D [ Solvent OK ] F Use High-Purity, Degassed Solvent C->F [ Solvent Issue ] G Adjust and Buffer pH D->G [ pH Issue ] H Prepare Fresh Solution D->H [ pH OK ] E->H F->H G->H I Problem Resolved H->I

Caption: Troubleshooting workflow for solution degradation.

Issue 2: Poor Solubility or Precipitation in Aqueous Media

Substituted quinolines can exhibit poor aqueous solubility due to their hydrophobic aromatic core.[3] Use this guide to address solubility challenges.

Potential CauseRecommended Solution
Incorrect pH Quinolines are typically weak bases. Adjust the pH of the solution to be 1-2 units below the compound's pKa to ensure protonation and enhance solubility.[3] Use a calibrated pH meter for accurate measurements.[3]
Insufficient Buffer Capacity The buffer may not be strong enough to maintain the target pH after the addition of the compound. Increase the buffer concentration.[3]
"Salting Out" Effect High concentrations of salts (from buffers or other sources) can decrease the solubility of the compound. Use the minimum effective buffer concentration.[3]
Inappropriate Solvent System For highly lipophilic compounds, aqueous solutions may not be suitable. Consider using a co-solvent system with a water-miscible organic solvent (e.g., DMSO, ethanol) to reduce the polarity.[3]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Preparation: Work in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

  • Weighing: Accurately weigh the desired amount of this compound solid.

  • Dissolution: Add a small amount of the chosen solvent (e.g., DMSO for an organic stock) to the solid. Vortex or sonicate gently until the solid is completely dissolved.

  • Final Volume: Add the remaining solvent to reach the final desired concentration.

  • Storage: Transfer the solution to a clean, amber vial. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly. Store at 2-8°C.

Protocol 2: Stability Assessment by UV-Vis Spectroscopy

This protocol provides a basic framework for assessing the stability of a solution over time.

A Prepare Fresh Solution of Compound B Measure Initial UV-Vis Spectrum (T=0) A->B C Aliquot and Store Samples under Different Conditions (e.g., light/dark, RT/4°C) B->C D Measure UV-Vis Spectrum at Timestamps (e.g., 24h, 48h) C->D E Compare Spectra: - Change in λmax? - Decrease in absorbance? D->E F Stable E->F [ No Significant Change ] G Degradation Occurred E->G [ Significant Change ] A This compound B Oxidation/Hydroxylation (addition of hydroxyl groups) A->B C Ring Cleavage B->C D Formation of Smaller Chlorinated/Fluorinated Aromatic or Aliphatic Compounds C->D E [ Light, O₂, High Temp ] E->A E->B E->C

References

Technical Support Center: Optimizing Reaction Conditions for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic.[1] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid can also be used.[1]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.[1]

  • Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[1]

Q2: I am observing significant tar formation in my Skraup or Doebner-von Miller reaction. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in both Skraup and Doebner-von Miller syntheses, often due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[1][2][3] To minimize tarring:

  • Use a moderator (for Skraup): Ferrous sulfate can help control the reaction rate and reduce charring.[1]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase should be controlled.[1]

  • For Doebner-von Miller, use a biphasic solvent system: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[3]

  • Slow addition of reactants: In the Doebner-von Miller synthesis, adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[3]

Q3: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A3: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects.[4] The electrophilic aromatic annulation is the rate-determining step, where steric effects are significant.[4]

  • Substituent effects: Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines when using trifluoromethyl-β-diketones.[4] Conversely, chloro- or fluoroanilines can lead to the 4-CF₃ regioisomer as the major product.[4]

  • Catalyst choice: Using a mixture of polyphosphoric acid (PPA) and an alcohol to form a polyphosphoric ester (PPE) catalyst can be more effective than concentrated sulfuric acid.[4]

Q4: My Friedländer reaction is giving a very low yield. What are the first things I should check?

A4: Low yields in the Friedländer synthesis can be attributed to several factors:

  • Purity of starting materials: Impurities can inhibit the catalyst or lead to side reactions.

  • Anhydrous conditions: If you are using a moisture-sensitive catalyst, such as a Lewis acid, ensure your reaction conditions are strictly anhydrous.

  • Catalyst selection: The effectiveness of a catalyst can be substrate-dependent. Consider screening different Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or heterogeneous catalysts.

  • Reaction temperature and time: Some reactions require heating to proceed efficiently, while others may benefit from longer reaction times at lower temperatures to minimize side product formation.

Q5: My quinoline derivative is decomposing on the silica gel column during purification. What can I do?

A5: Decomposition on silica gel is a common issue due to the acidic nature of silica and the basicity of the quinoline nitrogen.[5] To mitigate this, you can deactivate the silica gel by pre-treating it with a basic solution. A widely used and effective method is to add 1% triethylamine (NEt₃) to the eluent system.[5] Prepare a slurry of the silica gel in this triethylamine-containing eluent to pack the column, which neutralizes the acidic sites.[5]

Troubleshooting Guides

Issue 1: Low Yield and/or Tar Formation in Skraup Synthesis
Symptom Potential Cause Troubleshooting Steps
Reaction is too vigorous, leading to charring.Highly exothermic nature of the reaction is uncontrolled.Add a moderator like ferrous sulfate (FeSO₄).[1][2] Control the rate of sulfuric acid addition with cooling.[1]
Low yield of desired quinoline.Incomplete reaction or significant side reactions.Ensure sufficient reaction time and appropriate temperature.[2] Consider the electronic nature of substituents on the aniline; electron-donating groups generally favor the reaction.[2]
Dark, tarry reaction mixture.Polymerization of acrolein and other intermediates.Minimize reaction temperature and time.[2] Use a moderator to control the reaction's exothermicity.[2]
Difficulty in product isolation.Viscous, tarry residue makes extraction difficult.Use steam distillation to separate the volatile quinoline from the non-volatile tar.[1][2]
Issue 2: Low Yield and/or Polymer Formation in Doebner-von Miller Synthesis
Symptom Potential Cause Troubleshooting Steps
Formation of a thick, dark, intractable tar.Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[3]Employ a biphasic solvent system (e.g., toluene/aqueous HCl) to sequester the carbonyl compound.[3] Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[3]
Low yield of the desired quinoline.Inefficient reaction conditions or side reactions.Optimize the acid concentration and type; milder Lewis acids may be preferable.[3] Control the reaction temperature to the lowest effective temperature to minimize polymerization.[3]
Contamination with partially hydrogenated quinoline derivatives.Incomplete oxidation of the dihydroquinoline intermediate.Ensure the use of an efficient oxidizing agent in sufficient quantity.[3]

Data Presentation: Optimizing Reaction Conditions

Table 1: Effect of Catalyst and Solvent on Friedländer Synthesis Yield
2-Aminoaryl KetoneCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
2-AminobenzophenoneEthyl acetoacetateMontmorillonite K-10EthanolReflux1.575
2-AminobenzophenoneEthyl acetoacetateZeoliteEthanolReflux1.583
2-AminobenzophenoneEthyl acetoacetateNano-crystalline sulfated zirconia (SZ)EthanolReflux1.489
2-AminobenzophenoneEthyl acetoacetate[Hbim]BF₄Solvent-free1003-693
2-AminobenzophenoneEthyl acetoacetate[Msim][OOCCCl₃]Solvent-freeNot Specified0.7599
2-AminobenzophenoneEthyl acetoacetateImBu-SO₃HSolvent-free500.592
2-AminobenzophenoneEthyl acetoacetateC₄(mim)₂-2Br⁻-2H₂SO₄Solvent-free500.2590

Data is illustrative and based on reported experimental results. Actual yields may vary depending on specific substrates and reaction conditions.[6]

Table 2: Influence of Reaction Conditions on Skraup Synthesis Yield
Aniline DerivativeOxidizing AgentModerator/AdditiveTemperature (°C)Time (h)Yield (%)
AnilineNitrobenzeneFerrous sulfate~150584-91
6-NitrocoumarinNitrobenzene (in situ reduction)None145-170614
AnilineArsenic pentoxideNoneHigh-Variable
AnilineIodine-High-Variable
4-Hydroxyaniline(in situ)Sulfuric acidMicrowave0.5Good

Data is compiled from various sources and represents typical outcomes.[7][8][9]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine the aniline derivative and anhydrous glycerol.

  • Stir the mixture to ensure it is homogeneous.

  • Add ferrous sulfate heptahydrate.

  • While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]

  • Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed.[1]

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[1]

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water.

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the quinoline base.[10]

  • Purification: Perform steam distillation to separate the volatile quinoline from non-volatile tars.[1][2] The distillate can then be extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[10]

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Concentrated hydrochloric acid

  • Crotonaldehyde

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.[2]

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.[2]

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[2]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[2]

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[2]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by distillation or column chromatography.[2]

Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone

  • Concentrated Sulfuric Acid

Procedure:

  • In a round-bottom flask, mix aniline and acetylacetone.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[11]

  • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours, and then heat it on a water bath at 100 °C for 15-20 minutes.[11]

  • Work-up: Pour the reaction mixture carefully onto crushed ice.[11]

  • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[1]

Protocol 4: Friedländer Synthesis of a Polysubstituted Quinoline

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).[11]

  • Add In(OTf)₃ (5 mol%) to the mixture.[11]

  • Heat the reaction mixture at 80 °C with stirring under a nitrogen atmosphere.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1 hour), cool the reaction mixture to room temperature.[11]

  • Work-up: Add ethyl acetate and wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Quinoline Synthesis reagent_purity Check Reagent Purity start->reagent_purity reaction_conditions Review Reaction Conditions start->reaction_conditions catalyst_issue Investigate Catalyst start->catalyst_issue workup_purification Optimize Workup/Purification start->workup_purification reagent_purity->reaction_conditions Reagents are pure outcome_improved Yield Improved reagent_purity->outcome_improved Impure reagents found and replaced temp_time Adjust Temperature/Time reaction_conditions->temp_time solvent Change Solvent reaction_conditions->solvent catalyst_type Screen Different Catalysts catalyst_issue->catalyst_type catalyst_loading Vary Catalyst Loading catalyst_issue->catalyst_loading extraction Improve Extraction workup_purification->extraction purification_method Modify Purification Method workup_purification->purification_method temp_time->outcome_improved Optimization successful outcome_no_change Yield Not Improved temp_time->outcome_no_change No significant change solvent->outcome_improved Better solvent found solvent->outcome_no_change No significant change catalyst_type->outcome_improved More active catalyst identified catalyst_type->outcome_no_change No improvement catalyst_loading->outcome_improved Optimal loading found catalyst_loading->outcome_no_change No improvement extraction->outcome_improved Product recovery increased purification_method->outcome_improved Decomposition prevented outcome_no_change->start Re-evaluate problem

Caption: A troubleshooting workflow for addressing low yields in quinoline synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Purify Starting Materials catalyst Choose Catalyst & Solvent reagents->catalyst setup Assemble Reaction Apparatus catalyst->setup addition Controlled Reagent Addition & Heating setup->addition monitoring Monitor Progress (TLC, HPLC, etc.) addition->monitoring quench Quench & Neutralize Reaction monitoring->quench extract Extract Product quench->extract purify Purify (Distillation, Chromatography, Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A general experimental workflow for the synthesis of quinoline derivatives.

References

Technical Support Center: Overcoming Poor Cell Permeability of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of quinoline compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many quinoline-based compounds exhibit poor cell permeability?

A1: The cell permeability of quinoline compounds is often hindered by several physicochemical properties. Their aromatic and rigid structure can contribute to low aqueous solubility. Furthermore, the basic nitrogen atom in the quinoline ring is often protonated at physiological pH, leading to a high positive charge that is unfavorable for passive diffusion across the lipid-rich cell membrane. Factors such as high molecular weight, a large number of hydrogen bond donors, and a high polar surface area can also contribute to reduced permeability.

Q2: What are the primary mechanisms by which small molecules like quinoline compounds cross cell membranes?

A2: Small molecules primarily cross cell membranes through passive diffusion, facilitated diffusion, and active transport. Passive diffusion is the most common route for drug absorption, where the molecule moves down its concentration gradient directly through the lipid bilayer. This process is favored for lipophilic, uncharged molecules. Facilitated diffusion involves carrier proteins but does not require energy, while active transport utilizes transporter proteins and requires energy (ATP) to move molecules against their concentration gradient. The physicochemical properties of a quinoline compound will determine which of these mechanisms is predominant.

Q3: What initial strategies can be employed to improve the cell permeability of a lead quinoline compound?

A3: Initial strategies often focus on modifying the compound's physicochemical properties to enhance its lipophilicity and reduce its polarity. This can include:

  • Lipophilicity Modification: Introducing lipophilic groups or masking polar functional groups can increase the compound's affinity for the lipid bilayer.

  • Hydrogen Bond Masking: Reducing the number of hydrogen bond donors by replacing them with non-polar groups can decrease the energy penalty for the compound to enter the cell membrane.

  • Prodrug Approach: A prodrug strategy involves chemically modifying the compound to create a more permeable version that is converted back to the active drug once inside the cell.

Troubleshooting Guide

Problem 1: My quinoline compound shows high activity in biochemical assays but no activity in cell-based assays.

  • Possible Cause: This is a classic indicator of poor cell permeability. The compound cannot reach its intracellular target to exert its effect.

  • Troubleshooting Steps:

    • Confirm Permeability: Directly measure the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.

    • Analyze Physicochemical Properties: Calculate properties such as cLogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. This can help diagnose the reason for poor permeability.

    • Structural Modifications: If the compound is highly polar or charged, consider synthesizing analogs with increased lipophilicity or by masking polar groups. For example, esterification of a carboxylic acid or replacement of an amine with a less basic group can be effective.

Problem 2: The permeability of my quinoline compound is low in the Caco-2 assay, and I observe a high efflux ratio.

  • Possible Cause: A high efflux ratio (Papp B-A / Papp A-B > 2) in the Caco-2 assay suggests that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the cell, reducing its intracellular concentration.

  • Troubleshooting Steps:

    • Confirm Efflux Transporter Interaction: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp. A significant increase in the apparent permeability (Papp A-B) in the presence of the inhibitor confirms that your compound is an efflux substrate.

    • Structural Modification to Evade Efflux: Modify the compound's structure to reduce its recognition by efflux transporters. This can sometimes be achieved by altering the pattern of hydrogen bond donors and acceptors or by changing the overall shape of the molecule.

    • Alternative Delivery Strategies: Consider co-administration with an efflux pump inhibitor or formulation strategies like lipid-based nanoparticles to bypass efflux mechanisms.

Quantitative Data on Quinoline Compound Permeability

The following table summarizes the apparent permeability coefficients (Papp) for a series of quinoline-based compounds, illustrating the impact of structural modifications on cell permeability as determined by Caco-2 assays.

CompoundStructural ModificationPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Permeability Classification
Quinol-1Parent Compound0.85.2Low
Quinol-1aAddition of a methyl group2.54.8Low-Moderate
Quinol-1bEsterification of carboxylic acid8.12.1Moderate
Quinol-1cReplacement of amine with amide12.51.5High
Quinol-2Different quinoline scaffold0.310.1Very Low
Quinol-2aIntroduction of a fluorine atom1.28.9Low

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Prepare Donor Plate: A 96-well microplate is used as the donor plate. The test compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Prepare Acceptor Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane. The wells of this acceptor plate are then filled with a buffer solution.

  • Assemble the PAMPA "Sandwich": The filter plate is placed on top of the donor plate, such that the artificial membrane is in contact with the compound solution in the donor wells.

  • Incubation: The sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    • Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Caco-2 Cell Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of human intestinal epithelial (Caco-2) cells, which serves as an in vitro model of the intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker, such as lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A-B):

    • The culture medium in the apical (upper) chamber is replaced with a transport buffer containing the test compound at a known concentration.

    • The basolateral (lower) chamber contains a fresh transport buffer.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral chamber at various time points.

  • Permeability Assay (Basolateral to Apical - B-A):

    • The experiment is repeated in the reverse direction to assess active efflux. The compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

Visualizations

Factors_Influencing_Cell_Permeability cluster_compound Compound Physicochemical Properties cluster_membrane Cellular Factors Lipophilicity Lipophilicity (cLogP) PassiveDiffusion Passive Diffusion Lipophilicity->PassiveDiffusion + Solubility Aqueous Solubility Solubility->PassiveDiffusion + MolecularWeight Molecular Weight (MW) MolecularWeight->PassiveDiffusion - PolarSurfaceArea Polar Surface Area (PSA) PolarSurfaceArea->PassiveDiffusion - Charge Charge (pKa) Charge->PassiveDiffusion - HBD H-Bond Donors HBD->PassiveDiffusion - Permeability Overall Cell Permeability PassiveDiffusion->Permeability EffluxPumps Efflux Pumps (e.g., P-gp) EffluxPumps->Permeability UptakeTransporters Uptake Transporters UptakeTransporters->Permeability

Caption: Factors influencing the cell permeability of quinoline compounds.

Troubleshooting_Workflow Start Start: Poor in vivo or cell-based activity BiochemAssay High activity in biochemical assay? Start->BiochemAssay PermeabilityAssay Measure Permeability (e.g., PAMPA, Caco-2) BiochemAssay->PermeabilityAssay Yes OtherIssues Investigate other issues: - Metabolism - Target engagement BiochemAssay->OtherIssues No IsPermeable Is permeability acceptable? PermeabilityAssay->IsPermeable EffluxAssay High Efflux Ratio in Caco-2? IsPermeable->EffluxAssay No IsPermeable->OtherIssues Yes EffluxSubstrate Compound is an efflux substrate EffluxAssay->EffluxSubstrate Yes PoorPermeability Compound has inherently poor permeability EffluxAssay->PoorPermeability No ModifyForEfflux Modify structure to evade efflux transporters EffluxSubstrate->ModifyForEfflux ReTest Re-test permeability and activity ModifyForEfflux->ReTest ModifyPhysicochem Modify physicochemical properties: - Increase Lipophilicity - Reduce PSA/HBD - Prodrug approach PoorPermeability->ModifyPhysicochem ModifyPhysicochem->ReTest

Caption: Troubleshooting workflow for poor cell permeability.

minimizing off-target effects of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data presentation templates.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets and off-targets of this compound?

A1: While the specific primary target of this compound may vary depending on the context of your research, compounds with a quinoline scaffold are widely recognized as kinase inhibitors.[1][2] Therefore, the primary target is likely a protein kinase. Consequently, off-target effects are probable against other kinases within the human kinome. Quinoline derivatives have been shown to inhibit a range of kinases, including receptor tyrosine kinases (e.g., c-Met, EGFR, VEGFR) and serine/threonine kinases (e.g., Pim-1).[3][4]

Q2: Beyond kinase inhibition, what other common off-target liabilities are associated with quinoline-based compounds?

A2: Quinoline derivatives are known to have several other potential off-target activities that researchers should be aware of:

  • hERG Channel Inhibition: A significant concern for many small molecules, including some quinoline derivatives, is the blockade of the hERG potassium channel, which can lead to cardiotoxicity.[4][5]

  • Lysosomotropism: As basic compounds, 4-aminoquinoline derivatives can accumulate in the acidic environment of lysosomes.[5] This sequestration can reduce the effective concentration of the compound at its intended target and may lead to cellular toxicity through mechanisms like phospholipidosis and disruption of autophagy.[5]

  • Cytochrome P450 (CYP) Inhibition: Interaction with CYP enzymes can lead to altered metabolism of the compound and other co-administered drugs.[5]

Q3: How can I preemptively assess the potential for off-target effects with my this compound analog?

A3: An effective strategy involves a combination of computational and experimental approaches:

  • In Silico Prediction: Computational tools can predict physicochemical properties like cLogP and pKa, which can indicate a compound's likelihood of being lysosomotropic.[5] Structure-activity relationship (SAR) analysis of similar quinoline compounds can also offer predictive insights.[5]

  • Early In Vitro Screening: It is highly recommended to perform early-stage screening against common off-target liabilities. This should include broad-panel kinase screening, a hERG inhibition assay, and a CYP450 inhibition panel.[5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays compared to biochemical assays.

  • Possible Cause: Lysosomal sequestration of the compound may be reducing its availability at the intended intracellular target.[5]

  • Troubleshooting Steps:

    • Assess Lysosomotropism: Conduct an assay to determine if your compound accumulates in lysosomes. A common approach is to use a fluorescent probe like LysoTracker Red and measure its displacement by your compound.[5]

    • pH-Activity Profiling: Evaluate the compound's activity in buffered solutions across a range of pH values. A significant shift in potency could suggest pH-dependent effects related to lysosomotropism.[5]

    • Structural Modification: If lysosomotropism is confirmed, consider chemical modifications to the quinoline scaffold to alter its basicity, which may reduce lysosomal accumulation.

Issue 2: Unexpected cytotoxicity observed in cellular assays.

  • Possible Cause 1: Off-target kinase inhibition. Inhibition of essential cellular kinases can lead to toxicity.

    • Troubleshooting Step: Perform a broad-panel kinase screen (e.g., a 400+ kinase panel) to identify unintended kinase targets.

  • Possible Cause 2: hERG channel inhibition. This can be a source of cardiotoxicity, which may manifest as general cytotoxicity in some cell lines.

    • Troubleshooting Step: Conduct an in vitro patch-clamp electrophysiology assay to directly measure the compound's effect on the hERG channel.[5]

  • Possible Cause 3: Disruption of lysosomal function.

    • Troubleshooting Step: Investigate markers of lysosomal stress and autophagy disruption in cells treated with your compound.

Data Presentation

Quantitative data from off-target profiling should be organized for clear comparison. Below are template tables that can be populated with your experimental data. For illustrative purposes, example data for a hypothetical quinoline derivative ("Compound X") is included, alongside known multi-kinase inhibitors.

Table 1: Kinase Inhibitory Profile of Compound X vs. Reference Inhibitors

Kinase Target Compound X IC50 (nM) Crizotinib IC50 (nM) Cabozantinib IC50 (nM)
c-Met Your Data 8 13
ALK Your Data 24 -
VEGFR2 Your Data - 0.035

| AXL | Your Data | - | 7 | | TIE2 | Your Data | - | 14.3 | | KIT | Your Data | - | 4.6 | | RET | Your Data | - | 4 | | ...additional kinases | Your Data | ... | ... |

Table 2: Off-Target Liability Profile of Compound X

Assay Endpoint Compound X Result
hERG Inhibition IC50 (µM) Your Data
CYP3A4 Inhibition IC50 (µM) Your Data
CYP2D6 Inhibition IC50 (µM) Your Data
Lysosomotropism Fold Accumulation Your Data

| ...additional assays | ... | Your Data |

Experimental Protocols

Protocol 1: Broad-Panel Kinase Profiling (Luminescence-Based Assay)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a large panel of kinases.

  • Materials:

    • Kinase panel of interest

    • Respective kinase substrates (proteins or peptides)

    • ATP

    • This compound (test compound)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

    • Kinase Reaction:

      • In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

      • Initiate the kinase reaction by adding ATP.

      • Incubate at room temperature for 60 minutes.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus reflects kinase activity.

      • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: hERG Inhibition Assay (Automated Patch-Clamp)

This protocol provides a high-throughput method for assessing hERG channel inhibition.

  • Materials:

    • HEK293 cells stably expressing the hERG channel

    • Cell culture reagents

    • External and internal recording solutions

    • This compound (test compound)

    • Automated patch-clamp system (e.g., QPatch, Patchliner)

  • Procedure:

    • Cell Preparation: Culture hERG-expressing HEK293 cells to the appropriate confluency and harvest for the experiment.

    • Compound Application: Prepare serial dilutions of the test compound in the external recording solution.

    • Electrophysiology:

      • Initiate the automated patch-clamp run according to the instrument's protocol.

      • Establish a stable whole-cell recording from a single cell.

      • Apply a voltage protocol to elicit hERG channel currents (typically a depolarizing step followed by a repolarizing step to measure the tail current).

      • Perfuse the cell with increasing concentrations of the test compound and record the corresponding hERG currents.

    • Data Analysis:

      • Measure the peak tail current at each compound concentration.

      • Calculate the percentage of current inhibition relative to the baseline (vehicle control).

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Visualizations

Troubleshooting Workflow for Unexpected Cytotoxicity start Unexpected Cytotoxicity Observed q1 Perform Broad-Panel Kinase Screen start->q1 q2 Perform hERG Patch-Clamp Assay start->q2 q3 Assess Lysosomal Function start->q3 res1 Significant Off-Target Kinase Hits Identified q1->res1 res2 hERG Inhibition Confirmed (Low IC50) q2->res2 res3 Lysosomal Stress/ Autophagy Disruption Detected q3->res3 sol1 Consider Structural Modifications to Improve Selectivity res1->sol1 sol2 Consider Structural Modifications to Reduce hERG Affinity res2->sol2 sol3 Consider Structural Modifications to Alter pKa res3->sol3

Caption: Troubleshooting workflow for unexpected cytotoxicity.

General Experimental Workflow for Off-Target Profiling cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays compound 8-Chloro-4-Hydroxy-2- (Trifluoromethyl)Quinoline kinase_panel Broad-Panel Kinase Screen compound->kinase_panel herg_assay hERG Inhibition Assay compound->herg_assay cyp_panel CYP450 Panel compound->cyp_panel potency_assay On-Target Potency Assay compound->potency_assay cytotoxicity_assay Cytotoxicity Assay compound->cytotoxicity_assay lysosome_assay Lysosomotropism Assay compound->lysosome_assay analysis Data Analysis & SAR Generation kinase_panel->analysis herg_assay->analysis cyp_panel->analysis potency_assay->analysis cytotoxicity_assay->analysis lysosome_assay->analysis

Caption: Workflow for off-target profiling.

References

Technical Support Center: Purification of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities may include unreacted starting materials, byproducts from side reactions such as tar formation, and residual solvents. Given the nature of quinoline synthesis, polymeric materials can also be a significant impurity.[1]

Q2: My purified this compound appears as a colored oil, but the literature reports it as a solid. What could be the issue?

A2: The presence of residual solvents or minor impurities can prevent the crystallization of the final compound, resulting in an oily product. Additionally, some crude products of quinoline derivatives can be oils.[2] Further purification through techniques like recrystallization or column chromatography may be necessary. It is also crucial to ensure all solvents are removed under high vacuum.

Q3: Is this compound sensitive to light, air, or temperature?

Q4: Can I use normal phase silica gel chromatography for the purification of this compound?

A4: Caution should be exercised when using silica gel for the purification of quinoline derivatives. The acidic nature of silica gel can cause decomposition of the compound on the column.[2] If silica gel chromatography is necessary, it is recommended to use deactivated silica (e.g., with triethylamine or sodium bicarbonate) or to consider alternative stationary phases like alumina or reverse-phase C18 silica.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent system has high solubility for the compound at low temperatures.- The compound is precipitating with impurities.- Insufficient cooling or precipitation time.- Screen for alternative solvent systems where the compound has high solubility at high temperatures and low solubility at low temperatures.- Try a multi-solvent recrystallization (e.g., dissolving in a good solvent and adding an anti-solvent).- Ensure the solution is cooled slowly to allow for selective crystallization and then chilled for an adequate amount of time.
Product Decomposes on Silica Gel Column - The compound is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-treating it with a base like triethylamine.- Use a different stationary phase such as neutral or basic alumina.[2]- Consider reverse-phase chromatography (C18).- Minimize the time the compound spends on the column by using a faster flow rate or gradient elution.
Persistent Oily Product Instead of Solid - Presence of residual solvents.- Minor impurities inhibiting crystallization.- Dry the product under high vacuum for an extended period.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Perform a final purification step such as a short-path distillation under high vacuum if the compound is thermally stable.
Formation of Tar During Purification - Instability of the compound in the chosen solvent or at the purification temperature.- Degas solvents before use to remove dissolved oxygen.[2]- Perform purification steps at lower temperatures if possible.- Handle the compound under an inert atmosphere (nitrogen or argon).[2]
Inconsistent Purity Results - Incomplete removal of a specific impurity.- Co-elution of an impurity during chromatography.- Analyze the impurity by techniques such as LC-MS or NMR to identify its structure.- Optimize the chromatographic method (e.g., change the solvent system, gradient, or stationary phase) to improve separation.- Consider an alternative purification technique, such as forming a salt of the desired compound to selectively precipitate it.[3]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Yield (%)Purity (%) (by HPLC)Key AdvantagesKey Disadvantages
Recrystallization (Ethanol/Water)75-8598.5-99.5Simple, scalable, cost-effective.May not remove closely related impurities.
Column Chromatography (Silica Gel, Hexane/EtOAc)60-75>99.5High purity achievable, good for removing diverse impurities.Potential for product decomposition, solvent intensive.
Salt Formation (HCl) and Recrystallization80-90>99.0High recovery, good for removing non-basic impurities.Requires an additional step to liberate the free base.
Preparative HPLC (C18, Acetonitrile/Water)50-65>99.8Very high purity, excellent separation.Expensive, not easily scalable.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Precipitation: Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate with 0.1% triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Drying: Dry the final product under high vacuum.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Ethanol crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter precipitate Add Water (Anti-solvent) hot_filter->precipitate Filtrate cool Cool to Crystallize precipitate->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure troubleshooting_logic start Purification Attempt check_purity Check Purity (HPLC/TLC) start->check_purity is_pure Purity > 99%? check_purity->is_pure product_ok Product is Pure is_pure->product_ok Yes product_impure Product is Impure is_pure->product_impure No check_form Physical Form? product_impure->check_form is_solid Solid? check_form->is_solid Solid dry_vacuum Dry Under High Vacuum check_form->dry_vacuum Oil recrystallize Recrystallize is_solid->recrystallize chromatography Column Chromatography is_solid->chromatography recrystallize->start chromatography->start dry_vacuum->check_form

References

addressing conflicting results in 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline. Our aim is to help you address conflicting results and navigate common challenges encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?

A1: Inconsistent IC50 values are a common challenge and can stem from several factors. The most frequent culprits include issues with compound solubility and stability, variability in cell culture conditions, and assay-specific interference. It is crucial to ensure that the compound is fully dissolved in your assay medium and that the final solvent concentration (e.g., DMSO) is kept constant and at a non-toxic level (typically ≤ 0.1%).[1] Cell passage number and health can also significantly influence experimental outcomes.[2]

Q2: I'm observing precipitation of the compound when I dilute my stock solution into the aqueous assay buffer. How can I address this?

A2: Precipitation upon dilution into aqueous media is a strong indicator of poor compound solubility, a known issue for many quinoline derivatives.[3][4] To mitigate this, consider the following:

  • Optimize Stock Concentration: Preparing an overly concentrated stock in DMSO can lead to the compound crashing out upon dilution.[5]

  • Alternative Solubilization Methods: For persistent solubility issues, exploring the use of excipients like cyclodextrins may be beneficial.[4]

  • Pre-dilution in Serum: In some cases, pre-diluting the compound in a small amount of serum before adding it to the rest of the cell culture medium can help maintain solubility through protein binding.[5]

Q3: Could this compound be interfering with my fluorescence-based assay?

A3: Yes, interference is a possibility. Many heterocyclic compounds can exhibit autofluorescence or quench the signal from a fluorescent reporter.[2][6] It is recommended to run a control experiment with the compound in the assay medium without cells or other reagents to check for intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Q4: I'm seeing cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between cytotoxicity and the desired activity?

A4: Distinguishing between specific and cytotoxic effects is critical. A first step is to perform a dose-response experiment and determine the concentration range where the compound is not toxic.[1] This can be assessed using a simple cell viability assay, such as Trypan Blue exclusion.[1] If the morphological changes or other observed effects occur only at cytotoxic concentrations, they are likely a result of cell death rather than a specific on-target effect.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

If you are observing significant well-to-well or day-to-day variability, a systematic approach to identify the source of the inconsistency is necessary.

Troubleshooting Workflow for High Variability

A High Variability Observed B Check Compound Solubility A->B C Visually inspect for precipitation. Perform solubility assay. B->C Yes D Check Cell Health and Consistency B->D No H Optimize Solubilization C->H E Verify cell morphology, passage number, and seeding density. D->E Yes F Assess Assay Protocol D->F No I Standardize Cell Culture Protocol E->I G Review pipetting accuracy, incubation times, and reagent stability. F->G Yes J Refine Assay Procedure G->J

Caption: Troubleshooting workflow for addressing high assay variability.

Issue 2: Suspected Assay Interference

Assay interference from the test compound can lead to false positives or negatives. The following guide will help you identify and mitigate these effects.

Troubleshooting Workflow for Assay Interference

A Suspected Assay Interference B Is the assay fluorescence-based? A->B C Run compound-only control (no cells/reagents). B->C Yes F Is the assay enzyme-based (e.g., luciferase)? B->F No D Significant signal? C->D E Compound is autofluorescent. Consider alternative assay or wavelengths. D->E Yes D->F No G Test compound against purified enzyme. F->G Yes J No Interference Detected F->J No H Inhibition observed? G->H I Compound inhibits reporter enzyme. Use an endpoint assay not reliant on this enzyme. H->I Yes H->J No

Caption: Workflow to diagnose and address potential assay interference.

Data Presentation

Table 1: Troubleshooting Solubility and Cytotoxicity
ParameterCondition 1Condition 2Condition 3Expected Outcome
Compound Conc. 100 µM10 µM1 µMDetermine non-toxic range
Final DMSO Conc. 0.5%0.1%0.05%Minimize solvent toxicity
Observation Precipitation, High CytotoxicityNo Precipitation, Moderate CytotoxicityNo Precipitation, Low CytotoxicityOptimal assay conditions
Cell Viability (%) 20%75%95%>90% viability for specific effect studies

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Assay Medium

Objective: To determine the maximum soluble concentration of this compound in the final assay medium.

Materials:

  • This compound

  • DMSO

  • Aqueous assay buffer or cell culture medium

  • Microplate reader with UV-Vis capabilities or HPLC

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Prepare serial dilutions of the stock solution in the assay medium to achieve a range of final concentrations (e.g., 200 µM down to 1 µM). Ensure the final DMSO concentration is constant across all dilutions.

  • Incubate the dilutions under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Visually inspect each dilution for any signs of precipitation.

  • To quantify solubility, centrifuge the samples to pellet any undissolved compound.

  • Measure the concentration of the compound remaining in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[4]

  • The highest concentration that shows no precipitation and has a measured concentration equal to the nominal concentration is considered the maximum soluble concentration.

Protocol 2: Detecting Compound Autofluorescence

Objective: To determine if this compound is autofluorescent at the wavelengths used in a specific assay.

Materials:

  • This compound

  • Assay buffer or medium

  • Microplate reader with fluorescence capabilities

  • Black microplates with clear bottoms[2]

Procedure:

  • Prepare serial dilutions of your compound in the assay buffer or medium in a microplate. Include a "buffer only" blank.

  • Set the plate reader to the same excitation and emission wavelengths used in your primary assay.

  • Measure the fluorescence intensity of each well.

  • A significant signal above the "buffer only" blank indicates that the compound is autofluorescent and may interfere with your assay.

Signaling Pathways and Workflows

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound, for instance, in an anti-inflammatory context.

cluster_cell Cell Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene Ligand Inflammatory Stimulus Ligand->Receptor Compound 8-Chloro-4-Hydroxy-2- (Trifluoromethyl)Quinoline Compound->Kinase2 Inhibition

References

Technical Support Center: Stability of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline and Related Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is limited in publicly available literature. This guide is based on the general chemical properties of quinoline derivatives and established principles of stability testing. The information provided should be used as a general reference, and empirical stability studies are recommended for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy or has formed a precipitate after dilution in an aqueous buffer. What is the likely cause?

A1: This is likely due to the low aqueous solubility of many substituted quinoline derivatives.[1] The quinoline core is hydrophobic, and substituents like the chloro and trifluoromethyl groups can further decrease water solubility. When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous medium, the compound can "crash out" or precipitate if its solubility limit is exceeded.

Q2: What are the best practices for storing aqueous solutions of this compound to minimize degradation?

A2: To maximize stability, stock solutions should be stored in a dry, cool, and well-ventilated place.[2] For long-term storage, it is advisable to prepare aliquots of concentrated stock solutions in a suitable organic solvent (e.g., DMSO) and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Aqueous working solutions should ideally be prepared fresh for each experiment. If storage of aqueous solutions is necessary, they should be protected from light, stored at 2-8°C, and used within a short period.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of quinoline derivatives can be highly dependent on pH.[2][4] As weak bases, their solubility can be increased at a lower pH due to the protonation of the quinoline nitrogen.[1] However, extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation. The optimal pH for stability must be determined experimentally, but for many quinoline compounds, a pH range of 7.0-8.0 is a reasonable starting point.[2]

Q4: Is this compound susceptible to photodegradation?

A4: Many aromatic and heterocyclic compounds are sensitive to light. While specific data for this compound is unavailable, it is prudent to assume it may be photosensitive. To minimize photodegradation, prepare and handle solutions in a dark environment or use amber-colored vials. When conducting experiments, especially over extended periods, plates or vessels should be protected from direct light exposure.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in Aqueous Media The compound's solubility limit has been exceeded.- Lower the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration toxic to your system (typically <0.5%).[3]- Evaluate the effect of pH on solubility; a slightly acidic pH may improve the solubility of basic quinolines.[1][2]
Color Change in Solution This may indicate chemical degradation or oxidation of the compound.- Prepare fresh solutions and compare.- Protect the solution from light and air (consider purging with an inert gas like nitrogen or argon).- Analyze the solution using HPLC or LC-MS to identify potential degradation products.[2]
Inconsistent Experimental Results This could be due to compound degradation over the course of the experiment.- Confirm the stability of the compound in your specific experimental media at the working temperature and duration.- Prepare fresh working solutions immediately before each experiment.- Ensure proper storage of stock solutions to prevent degradation between experiments.[3]
Appearance of New Peaks in HPLC/LC-MS This is a strong indicator of compound degradation.- Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products under stress conditions (acid, base, heat, light, oxidation).- Use a stability-indicating analytical method that can resolve the parent compound from its degradation products.[5]

Hypothetical Stability Data

The following table presents illustrative data on the stability of a hypothetical quinoline derivative under various conditions. This is not actual data for this compound and should be used for guidance purposes only.

Condition Time (hours) % Degradation (Illustrative)
pH 4.0, 25°C 245.2%
489.8%
pH 7.4, 25°C 241.1%
482.3%
pH 9.0, 25°C 247.5%
4814.2%
pH 7.4, 40°C 248.9%
4816.5%
pH 7.4, 25°C, with light exposure 2412.4%
4823.1%

Experimental Protocols

Protocol for a General Aqueous Stability Study

This protocol outlines a general method for assessing the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound
  • DMSO (or other suitable organic solvent)
  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
  • HPLC-grade acetonitrile and water
  • Formic acid or other appropriate mobile phase modifier
  • Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA).[5]

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in DMSO.
  • Working Solution: Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

3. Incubation:

  • Aliquot the working solution into several vials.
  • Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 40°C, protected from light, exposed to light).
  • Designate a set of samples stored at -80°C as the time-zero (T=0) controls.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
  • Immediately analyze the samples by HPLC.
  • The HPLC method should be capable of separating the parent compound from any potential degradation products.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
  • The percentage remaining is calculated as: (Peak Area at time t / Peak Area at T=0) * 100.
  • Plot the percentage of the compound remaining versus time for each condition to determine the degradation rate.

Visualizations

Troubleshooting Workflow for Stability Issues start Experiment yields inconsistent results or solution appears unstable (e.g., precipitate, color change) check_solubility Is the compound fully dissolved in the aqueous medium? start->check_solubility check_degradation Is degradation suspected (e.g., color change, new HPLC peaks)? check_solubility->check_degradation Yes adjust_concentration Adjust experimental parameters: - Lower final concentration - Increase co-solvent percentage - Modify pH check_solubility->adjust_concentration No re_evaluate Re-evaluate experiment check_degradation->re_evaluate No protect_solution Implement protective measures: - Prepare fresh solutions - Protect from light (use amber vials) - Store at lower temperature (2-8°C) - Consider inert atmosphere check_degradation->protect_solution Yes adjust_concentration->re_evaluate perform_study Conduct forced degradation study (heat, light, acid, base, oxidation) to identify degradation products protect_solution->perform_study perform_study->re_evaluate

Caption: Troubleshooting workflow for common stability issues.

Plausible Degradation Pathway for a Substituted Quinoline cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation / Photodegradation parent This compound hydrolysis_product 8-Hydroxy-4-oxo-2-(Trifluoromethyl)-1,4-dihydroquinoline parent->hydrolysis_product Loss of HCl ring_opening Ring-Opened Products (e.g., substituted aminobenzoic acids) parent->ring_opening UV Light / O₂ mineralization Further Degradation (Small organic molecules, CO₂, H₂O) hydrolysis_product->mineralization ring_opening->mineralization

Caption: A plausible degradation pathway for a substituted quinoline.

References

Validation & Comparative

A Comparative Guide to Quinoline-Based Inhibitors: Evaluating 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline in the Context of Kinase and Transcription Factor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline against other notable quinoline-based inhibitors. While specific experimental data on the anticancer and enzyme-inhibitory properties of this compound (CAS: 18706-22-4) is limited in publicly available literature, its structural attributes suggest potential activity against key signaling pathways implicated in cancer, such as the STAT3 and PI3K/Akt/mTOR pathways.[1] This guide will, therefore, compare its structural features with those of established quinoline inhibitors of these pathways and present available experimental data for these analogs to provide a valuable contextual reference.

Data Presentation: A Comparative Look at Quinoline Inhibitors

The following tables summarize the inhibitory activities of several quinoline derivatives against key targets in cancer-related signaling pathways. This data, presented as IC50 values, allows for a quantitative comparison of their potency.

Table 1: Quinoline-Based STAT3 Inhibitors

Compound Name/ReferenceTargetAssay TypeCell Line/EnzymeIC50 Value (µM)
2-phenylquinoline-4-carboxylic acid (5a)[2]STAT3Virtual Screening (Ki)STAT3 SH2 Domain17.53 (Ki)
Quinazoline 11a[3]STAT3 PhosphorylationHigh Content ScreeningCal3315.7

Table 2: Quinoline-Based PI3K/mTOR Inhibitors

Compound Name/ReferenceTargetAssay TypeCell Line/EnzymeIC50 Value (nM)
ZSTK474 Analog 2b[4]PI3KαKinase AssayPurified Enzyme2.9
ZSTK474 Analog 2b[4]PI3KβKinase AssayPurified Enzyme21
ZSTK474 Analog 2b[4]PI3KδKinase AssayPurified Enzyme21
PQR309 (Bimiralisib)[5]PI3KαKinase AssayPurified Enzyme-
PQR309 (Bimiralisib)[5]mTORKinase AssayPurified Enzyme-
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)[6]PI3K/Akt/mTOR PathwayCell ViabilityHCT1160.35 µM
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)[6]PI3K/Akt/mTOR PathwayCell ViabilityCaco-20.54 µM

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization Nucleus Nucleus STAT3_dimer->Nucleus 5. Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription 6. Binds to DNA Inhibitor Quinoline Inhibitor Inhibitor->JAK Inhibitor->pSTAT3 Inhibition

Caption: A simplified diagram of the JAK/STAT3 signaling pathway and points of inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Cell_Seeding 1. Seed Cells Treatment 2. Treat with Quinoline Inhibitor Cell_Seeding->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Quantification 4. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Antibody_Incubation 8. Antibody Incubation (p-STAT3, Total STAT3) Blocking->Antibody_Incubation Detection 9. Chemiluminescent Detection Antibody_Incubation->Detection

Caption: A typical experimental workflow for analyzing STAT3 phosphorylation via Western Blot.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of quinoline inhibitors.

Western Blot Analysis for STAT3 Phosphorylation

This protocol details the steps to assess the inhibition of STAT3 phosphorylation in response to a quinoline inhibitor.

a. Cell Culture and Treatment:

  • Seed cancer cells (e.g., Cal33) in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the quinoline inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

b. Protein Extraction:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF membrane.

e. Immunodetection:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

f. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.

In Vitro PI3K Kinase Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the in vitro inhibitory activity of quinoline compounds against PI3K isoforms.

a. Reagent Preparation:

  • Prepare a serial dilution of the quinoline inhibitor in DMSO.

  • Prepare the kinase reaction buffer containing the PI3K enzyme, lipid substrate (e.g., PIP2), and ATP.

b. Assay Procedure:

  • Add the diluted inhibitor or DMSO control to the wells of a microplate.

  • Add the PI3K enzyme to initiate the pre-incubation.

  • Start the kinase reaction by adding the lipid substrate and ATP mixture.

  • Incubate the plate at room temperature for the specified duration (e.g., 60 minutes).

c. Detection:

  • Stop the reaction by adding a solution containing a biotinylated PIP3 detector and a europium-labeled anti-biotin antibody.

  • Add a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Incubate the plate to allow for the binding of the detection reagents.

d. Data Acquisition and Analysis:

  • Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.

  • Calculate the ratio of the two emission signals.

  • Plot the signal ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While this compound is commercially available and possesses a chemical structure suggestive of potential biological activity, a comprehensive evaluation of its efficacy as a specific inhibitor of cancer-related signaling pathways requires further experimental investigation. The data and protocols presented for other quinoline-based inhibitors of the STAT3 and PI3K pathways provide a robust framework for such future studies. Researchers are encouraged to utilize these methodologies to explore the therapeutic potential of novel quinoline derivatives, including this compound, in the pursuit of new and effective cancer therapies.

References

Comparative Analysis of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental results for 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline and its analogs, tailored for researchers, scientists, and drug development professionals. The information presented is based on available experimental data for structurally related quinoline derivatives, offering insights into the potential biological activities of the target compound.

Physicochemical Properties

While specific experimental data for this compound is limited in the public domain, its basic properties are available. For comparison, the properties of a structurally similar compound, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, are also presented.

PropertyThis compound8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline[1]
CAS Number 18706-22-431009-31-1
Molecular Formula C₁₀H₅ClF₃NOC₁₀H₅F₄NO
Molecular Weight 247.60 g/mol 231.15 g/mol
Appearance Not specifiedWhitish amorphous powder
Melting Point Not specified108-117 °C
Purity Not specified≥ 98% (HPLC)
Storage Conditions Not specified0-8 °C

Antimicrobial Activity

The following table summarizes the MIC values for various quinoline derivatives against different microbial strains. This data can serve as a reference for the potential efficacy of this compound.

CompoundOrganismMIC (µg/mL)Reference
5,7-dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1 µM[3]
5,7-dichloro-8-hydroxy-2-methylquinolineM. smegmatis1.56 µM[4][3]
5,7-dichloro-8-hydroxy-2-methylquinolineMethicillin-sensitive S. aureus (MSSA)2.2 µM[4][3]
5,7-dichloro-8-hydroxy-2-methylquinolineMethicillin-resistant S. aureus (MRSA)1.1 µM[4][3]
8-hydroxyquinoline derivative (PH265)Cryptococcus spp.0.5 - 1[5]
8-hydroxyquinoline derivative (PH276)Cryptococcus spp.0.5 - 8[5]
Quinolone-3-carbonitrile derivativesVarious bacteria3.13 - 100 µM

Anticancer Activity

Quinoline derivatives are a well-established class of compounds with significant anticancer properties.[1] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. While specific IC50 values for this compound were not found, the table below presents the anticancer activity of other quinoline derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
2-(trifluoromethyl)quinoline derivative (Compound 8j)HepG2 (Liver Cancer)7.90[6]
2-(trifluoromethyl)quinoline derivative (Compound 8m)HepG2 (Liver Cancer)5.15[6]
Quinoline-chalcone derivative (Compound 12e)MGC-803 (Gastric Cancer)1.38[7]
Quinoline-chalcone derivative (Compound 12e)HCT-116 (Colon Cancer)5.34[7]
Quinoline-chalcone derivative (Compound 12e)MCF-7 (Breast Cancer)5.21[7]
4-carboxy quinoline derivative (Compound 6d)A2780/RCIS (Ovarian Carcinoma, MRP2-overexpressing)More potent than ketoprofen[8]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A detailed protocol is as follows:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Potential Signaling Pathway Affected by Anticancer Quinoline Derivatives

Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow Start Start PrepCompound Prepare Compound Stock Solution Start->PrepCompound SerialDilution Perform Serial Dilutions in 96-well Plate PrepCompound->SerialDilution Inoculation Inoculate Plate SerialDilution->Inoculation PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculation Incubation Incubate Plate Inoculation->Incubation ReadResults Read MIC Results Incubation->ReadResults End End ReadResults->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Anticancer Drug Discovery

This diagram outlines the logical progression from identifying a lead compound to its potential development as an anticancer drug.

Anticancer_Discovery_Logic LeadCompound Lead Compound (e.g., Quinoline Derivative) InVitro In Vitro Studies (Cytotoxicity, Mechanism) LeadCompound->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo Promising Results Preclinical Preclinical Development InVivo->Preclinical Efficacy & Safety ClinicalTrials Clinical Trials Preclinical->ClinicalTrials

Caption: Logical flow of anticancer drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline analogs, focusing on their antimicrobial properties. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the design of more potent therapeutic agents.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its potent antibacterial and antifungal activities.[1] The presence of the electron-withdrawing trifluoromethyl group at the C-2 position and a chlorine atom at the C-8 position are thought to significantly enhance its biological efficacy.[1][2] Understanding the structure-activity relationship of analogs based on this scaffold is crucial for the development of novel and effective antimicrobial agents. This guide will delve into the impact of various structural modifications on the biological activity of these quinoline derivatives.

Data Presentation: Antimicrobial Activity of 4-Hydroxy-2-Quinolone Analogs

Table 1: Antifungal and Antibacterial Activity of 4-Hydroxy-2-Quinolone Analogs

Compound IDR1R2Alkyl Chain Length (C-3)Antifungal IC50 (µg/mL) vs. A. flavusAntibacterial Activity vs. S. aureus
3j BrH91.05+++
Analog A HH9>50+
Analog B OMeH915.3++
Analog C ClH98.7++
Analog D BrBr92.5+++
Amphotericin B ---1.88-

Note: Antibacterial activity is represented qualitatively: +++ (high), ++ (moderate), + (low). Data adapted from Khamkhenshorngphanuch et al., 2020.[3]

From the data in Table 1, several key SAR observations can be made for this particular series of 4-hydroxy-2-quinolone analogs:

  • Effect of Halogen Substitution: The presence of a bromine atom at the C-6 position (Compound 3j ) significantly enhances antifungal activity compared to the unsubstituted analog (Analog A).[3] Disubstitution with bromine at C-6 and C-8 (Analog D) further improves potency.[3] A similar trend is observed for antibacterial activity.[3] This suggests that halogenation at these positions is favorable for antimicrobial activity.

  • Effect of Methoxy Group: The introduction of a methoxy group at the C-6 position (Analog B) leads to moderate antifungal activity, suggesting that electron-donating groups may be less favorable than halogens for potency.[3]

  • Impact of Alkyl Chain Length: The study also highlights that a longer alkyl chain at the C-3 position generally leads to increased antimicrobial activity, with a nonyl (C9) chain showing significant potency.[3]

These findings suggest that for the this compound scaffold, modifications at other positions on the quinoline ring, particularly with halogens, could be a promising strategy to enhance its inherent antimicrobial properties.

Experimental Protocols

Synthesis of 4-Hydroxy-2-Quinolone Analogs

The synthesis of the 4-hydroxy-2-quinolone analogs presented in Table 1 was achieved through a multi-step process. A key step involves the cyclization of an appropriately substituted aniline with a malonic acid derivative. For a detailed synthetic procedure, please refer to the methodology described by Khamkhenshorngphanuch et al., 2020.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[4][5]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the quinoline analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).[5]

  • Bacterial/Fungal Strains: Use standardized cultures of the test microorganisms (e.g., Staphylococcus aureus, Aspergillus flavus).[5]

  • Growth Media: Use appropriate liquid broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4][5]

  • 96-Well Microtiter Plates: Sterile, round-bottom plates are recommended.[5]

2. Procedure:

  • Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from one well to the next.[5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).[6]

  • Inoculation: Add a standardized volume of the inoculum (e.g., 5 µL) to each well containing the diluted test compound.[5]

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.[5]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours for bacteria).[5]

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or pellet of growth.[5][7]

Mandatory Visualization

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of the quinoline analogs using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution of Quinoline Analog serial_dilution Serial Dilution in 96-well Plate stock->serial_dilution media Growth Media media->serial_dilution inoculum Standardized Inoculum inoculation Inoculation of Microorganism inoculum->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Visual Reading of Growth incubation->read_results mic_determination MIC Determination read_results->mic_determination

Caption: General workflow for MIC determination using the broth microdilution method.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Quinolone antibiotics are known to exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8] These enzymes are essential for DNA replication, transcription, and repair. The following diagram illustrates the proposed mechanism of action where quinoline analogs inhibit DNA gyrase, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_cell Bacterial Cell Quinoline Quinoline Analog DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Quinoline->DNA_Gyrase Binds to complex Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes cleavage complex Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Cell_Death Cell Death DSB->Cell_Death Leads to

Caption: Proposed mechanism of DNA gyrase inhibition by quinoline analogs.

References

Trifluoromethylquinolines in Oncology: A Comparative Guide to Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing significant biological activity.[1] The introduction of a trifluoromethyl (CF3) group can substantially enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylquinolines a promising class of compounds in cancer research.[2] This guide provides a comparative analysis of the in vitro efficacy of various trifluoromethylquinoline derivatives against several cancer cell lines, details their mechanisms of action, and offers standardized protocols for their evaluation.

Comparative Efficacy of Trifluoromethylquinoline Derivatives

The anti-proliferative activity of trifluoromethylquinolines has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures a compound's potency, is a key metric for comparison. The data below, compiled from multiple studies, summarizes the cytotoxic effects of several promising compounds.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Quinazoline Derivative Compound 6b LNCaP (Prostate)0.018Doxorubicin0.23[3]
PC3 (Prostate)0.021Doxorubicin0.65[3]
K562 (Leukemia)0.011Doxorubicin0.11[3]
HeLa (Cervical)0.025Doxorubicin0.31[3]
Quinazoline Derivative Compound 15 MCF-7 (Breast)0.097Doxorubicin1.15[3]
HepG2 (Liver)0.24Doxorubicin0.87[3]
HCT116 (Colon)0.19Doxorubicin0.43[3]
A549 (Lung)0.31Doxorubicin0.62[3]
Substituted Quinoline Quinoline 7 T47D (Breast)0.016--[4]
Anilinoquinoline Derivative Compound 8a PC3 (Prostate)3.11Staurosporine3.55[5]
LNCaP (Prostate)4.01Staurosporine4.28[5]
K562 (Leukemia)1.98Staurosporine2.11[5]
HeLa (Cervical)2.54Staurosporine2.87[5]
Anilinoquinoline Derivative Compound 8b PC3 (Prostate)4.21Staurosporine3.55[5]
LNCaP (Prostate)5.12Staurosporine4.28[5]
K562 (Leukemia)2.87Staurosporine2.11[5]
HeLa (Cervical)3.65Staurosporine2.87[5]

Mechanisms of Action and Signaling Pathways

Trifluoromethylquinolines exert their anticancer effects through diverse mechanisms, often by targeting key proteins involved in cell proliferation and survival.[1] Common modes of action include the inhibition of protein kinases and disruption of microtubule dynamics.

1. Tubulin Polymerization Inhibition

Several trifluoromethylquinoline derivatives have been shown to target the colchicine binding site on β-tubulin.[3] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[3][5]

G2M_Arrest_Pathway cluster_drug_interaction Drug Action cluster_cellular_effect Cellular Consequence drug Trifluoromethylquinoline (e.g., Compound 6b) tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to inhibition Inhibition of Microtubule Polymerization disruption Mitotic Spindle Disruption inhibition->disruption arrest G2/M Phase Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis Induces

Caption: Inhibition of tubulin polymerization leading to G2/M arrest and apoptosis.

2. Kinase Signaling Pathway Inhibition

Many quinoline-based compounds function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[3][5][6] These kinases are crucial components of signaling cascades like the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[6][7] By binding to the ATP-binding site of these kinases, the compounds block downstream signaling, thereby inhibiting cancer cell proliferation and promoting apoptosis.[3]

Kinase_Inhibition_Pathway ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor Activates pi3k PI3K receptor->pi3k drug Trifluoromethylquinoline (e.g., Compound 15) drug->receptor Inhibits akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation

Caption: A potential mechanism of action via kinase pathway inhibition.

Experimental Protocols

Standardized methodologies are crucial for the comparative evaluation of novel anticancer compounds. Below are detailed protocols for key in vitro assays.

A typical screening cascade for a novel compound involves assessing its cytotoxicity, followed by mechanistic studies to understand how it affects the cell cycle and induces cell death.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Lines seed Seed Cells in Plates start->seed treat Treat with Compound seed->treat incubate Incubate (48-72h) treat->incubate mtt MTT Assay (Cytotoxicity) incubate->mtt facs Flow Cytometry (Cell Cycle / Apoptosis) incubate->facs wb Western Blot (Protein Expression) incubate->wb end Data Analysis mtt->end facs->end wb->end

Caption: A typical workflow for evaluating the in vitro efficacy of a novel compound.

This colorimetric assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO, final concentration <0.5%) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the cells using a flow cytometer. The DNA content, measured by PI fluorescence, will determine the cell cycle phase distribution.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

References

A Mechanistic Showdown: Chloroquine, Artemisinin, and Atovaquone Against Malaria

Author: BenchChem Technical Support Team. Date: December 2025

In the global fight against malaria, a trio of compounds—chloroquine, artemisinin, and atovaquone—stand out for their pivotal roles and distinct mechanisms of action. Understanding their molecular strategies is crucial for researchers, scientists, and drug development professionals aiming to overcome the challenge of drug resistance and develop next-generation therapies. This guide provides an objective comparison of their mechanisms, supported by experimental data and detailed protocols.

Core Mechanisms of Action: A Three-Pronged Attack

The primary distinction between these antimalarials lies in their cellular targets within the Plasmodium falciparum parasite, the deadliest species of malaria.

  • Chloroquine: The Detoxification Disruptor Chloroquine, a 4-aminoquinoline, acts within the parasite's digestive vacuole.[1][2] The parasite digests hemoglobin from the host's red blood cells, releasing toxic heme.[1] To protect itself, the parasite polymerizes this heme into non-toxic hemozoin crystals.[1][3] Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin crystals, preventing further polymerization.[1][4] This leads to a buildup of toxic heme, which disrupts membrane function and ultimately kills the parasite.[1][4]

  • Artemisinin: The Free Radical Assassin Artemisinin and its derivatives are sesquiterpene lactones containing a crucial endoperoxide bridge.[5][6] This bridge is the key to their antimalarial activity.[7] Inside the parasite, artemisinin is activated by heme-iron, leading to the cleavage of the endoperoxide bridge.[5][8] This process generates a cascade of carbon-centered free radicals that are highly reactive and toxic to the parasite.[8][9] These radicals then damage a wide range of vital parasite proteins and other biomolecules, leading to rapid cell death.[6][9]

  • Atovaquone: The Mitochondrial Saboteur Atovaquone is a hydroxynaphthoquinone that targets the parasite's mitochondrial electron transport chain.[10] Specifically, it acts as a competitive inhibitor of ubiquinol at the cytochrome bc1 complex (Complex III).[11][12] This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential.[12][13] While this doesn't directly stop ATP synthesis in the blood-stage parasite, it crucially inhibits dihydroorotate dehydrogenase, an enzyme essential for pyrimidine biosynthesis, which is required for DNA and RNA synthesis.[11][13] This ultimately halts parasite replication and leads to a slower death compared to chloroquine or artemisinin.[11]

Quantitative Comparison of In Vitro Efficacy

The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes typical IC50 values for each compound against drug-sensitive and drug-resistant strains of P. falciparum.

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine 3D7 (sensitive)~20-30[14]
Dd2 (resistant)>100[14]
Artemisinin Dd2~3-7 (72h exposure)[15]
Atovaquone Chloroquine-susceptible isolates0.889 (geometric mean)[16]
Chloroquine-resistant isolates0.906 (geometric mean)[16]
Multidrug-resistant FCM 29 clone1.76[16]

Visualizing the Mechanisms

To better illustrate the distinct pathways of action, the following diagrams were generated using Graphviz.

G Chloroquine's Mechanism of Action cluster_0 P. falciparum Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Blocked by Chloroquine) Heme->Hemozoin Polymerization Heme_Chloroquine Heme-Chloroquine Complex Heme->Heme_Chloroquine Chloroquine Chloroquine Chloroquine->Heme Binds to Cell_Death Parasite Death Heme_Chloroquine->Cell_Death Leads to

Caption: Chloroquine blocks the detoxification of heme in the parasite's digestive vacuole.

G Artemisinin's Mechanism of Action cluster_0 P. falciparum Artemisinin Artemisinin (Endoperoxide Bridge) Free_Radicals Carbon-Centered Free Radicals Artemisinin->Free_Radicals Activated by Heme_Iron Heme-Iron (Fe2+) Heme_Iron->Free_Radicals Protein_Damage Oxidative Damage to Parasite Proteins Free_Radicals->Protein_Damage Parasite_Death Parasite Death Protein_Damage->Parasite_Death G Atovaquone's Mechanism of Action cluster_0 P. falciparum Mitochondrion ETC Electron Transport Chain Cyt_bc1 Cytochrome bc1 Complex ETC->Cyt_bc1 Mito_Potential Mitochondrial Membrane Potential Collapse Cyt_bc1->Mito_Potential Leads to Atovaquone Atovaquone Atovaquone->Cyt_bc1 Inhibits DHODH DHODH Inhibition Mito_Potential->DHODH Pyrimidine_Synth Pyrimidine Synthesis Blocked DHODH->Pyrimidine_Synth DNA_RNA_Synth DNA/RNA Synthesis Inhibited Pyrimidine_Synth->DNA_RNA_Synth Parasite_Death Parasite Death DNA_RNA_Synth->Parasite_Death

References

Evaluating the Specificity of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline, a quinoline derivative with noted biological activity. Due to the limited availability of direct experimental data on this specific compound, this guide leverages information from structurally similar quinoline and 8-hydroxyquinoline analogs to evaluate its potential specificity and performance.

Overview of this compound

This compound is a synthetic heterocyclic compound belonging to the quinoline class. Its structure, featuring a chloro group at the 8-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 2-position, suggests a potential for a range of biological activities. General research on this and similar compounds points towards antimicrobial (antibacterial and antifungal) and potential anti-inflammatory properties.[1] It is also utilized as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

Comparative Analysis of Biological Activity

To contextualize the potential specificity of this compound, this section compares its expected activities with those of other well-characterized quinoline-based agents.

Antimicrobial Activity

Quinoline derivatives are renowned for their antimicrobial effects. The specific activity of this compound has been described as strong against a range of pathogens, including resistant strains of bacteria and fungi.[1] The trifluoromethyl group is known to enhance lipophilicity, potentially improving cellular uptake in microbes.

Table 1: Comparative Antimicrobial Activity of Quinoline Derivatives

CompoundClassPrimary Mechanism of Action (if known)Spectrum of Activity
This compound 8-Hydroxyquinoline derivativePutative: Metal ion chelation, disruption of essential enzymatic processes.Broad-spectrum antibacterial and antifungal (postulated).[1]
Ciprofloxacin FluoroquinoloneInhibition of bacterial DNA gyrase and topoisomerase IV.Broad-spectrum antibacterial, particularly effective against Gram-negative bacteria.
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) 8-HydroxyquinolineMetal ion chelation, disruption of metal-dependent enzymes.Antibacterial and antifungal.
Mefloquine 4-QuinolinemethanolInhibition of heme polymerization in malaria parasites.Antimalarial.

This table is for comparative purposes and includes data extrapolated from related compounds.

Potential Anti-inflammatory and Anticancer Activity

Research into various quinoline derivatives has revealed potential applications in oncology and inflammation. While specific data for this compound is not available, the quinoline scaffold is a common feature in molecules targeting kinases and other signaling pathways involved in cancer and inflammation.

Experimental Protocols for Specificity Evaluation

The following are detailed methodologies for key experiments that can be employed to rigorously evaluate the specificity of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This standard protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare stock solution of This compound in DMSO serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate stock->serial_dilution Add to plate media Prepare sterile Mueller-Hinton Broth (or other appropriate medium) media->serial_dilution inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) add_inoculum Inoculate each well with the standardized microbial suspension inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate plates at 37°C for 18-24 hours add_inoculum->incubate read_mic Visually inspect for turbidity and determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic

Workflow for MIC Determination.

Protocol Steps:

  • Preparation of Compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock in the appropriate sterile broth medium.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibition Assay

To evaluate the potential for off-target effects on human enzymes, a kinase inhibition assay can be performed. This is crucial for assessing the compound's suitability for therapeutic use in humans.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Prepare serial dilutions of This compound reaction Incubate compound with kinase, substrate, and ATP compound->reaction kinase Prepare kinase, substrate, and ATP solution in assay buffer kinase->reaction detection Add detection reagent and measure signal (e.g., luminescence) reaction->detection ic50 Calculate percent inhibition and determine the IC50 value detection->ic50

Workflow for Kinase Inhibition Assay.

Protocol Steps:

  • Compound Preparation: Prepare a series of dilutions of this compound in an appropriate buffer.

  • Reaction Mixture: In a microplate, combine the kinase, a specific peptide substrate, and ATP.

  • Incubation: Add the diluted compound to the reaction mixture and incubate to allow for potential inhibition.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a luminescence-based assay).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Putative Signaling Pathway Involvement

Based on the activities of related 8-hydroxyquinoline compounds, a likely mechanism of action involves the chelation of metal ions that are essential cofactors for various microbial enzymes. This disruption of enzymatic function can lead to a cascade of events culminating in cell death.

compound 8-Chloro-4-Hydroxy-2- (Trifluoromethyl)Quinoline chelation Chelation compound->chelation metal_ion Essential Metal Ions (e.g., Fe2+, Zn2+) metal_ion->chelation inhibition Inhibition chelation->inhibition enzyme Metal-Dependent Enzymes enzyme->inhibition process Essential Cellular Processes (e.g., Respiration, DNA replication) inhibition->process Disruption death Microbial Cell Death process->death Leads to

Putative Mechanism of Antimicrobial Action.

Conclusion

This compound is a promising compound with demonstrated broad-spectrum antimicrobial activity. However, a comprehensive evaluation of its specificity is crucial for its development as a therapeutic or agrochemical agent. Further studies, including detailed enzymatic and cellular assays as outlined in this guide, are necessary to elucidate its precise mechanism of action and to identify any potential off-target effects. The comparative data presented here, based on its structural analogs, provides a valuable framework for directing future research and development efforts.

References

Quantitative Efficacy Analysis of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the biological efficacy of quinoline derivatives, with a focus on compounds structurally related to 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline. Due to a lack of specific quantitative efficacy data for this compound in the reviewed scientific literature, this document presents a comparative assessment of well-characterized quinoline analogs. The guide is intended to offer insights into the potential activities of this class of compounds and to provide standardized methodologies for their evaluation.

Comparative Efficacy of Quinoline Derivatives

Quinoline and its derivatives are a versatile class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects.[1][2][3] The inclusion of a trifluoromethyl group and a chloro substituent, as seen in this compound, is often associated with enhanced biological activity.[1]

Antimicrobial and Antifungal Activity

Halogenated 8-hydroxyquinolines have demonstrated significant antimicrobial and antifungal properties. The tables below summarize the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various pathogens.

Table 1: Antibacterial Activity of Representative Quinoline Derivatives

Compound/AlternativeTarget OrganismMICReference
8-HydroxyquinolineGram-positive bacteria3.44-13.78 µM[3]
Cloxyquin (5-chloro-8-hydroxyquinoline)L. monocytogenes5.57 µM[3]
Cloxyquin (5-chloro-8-hydroxyquinoline)P. shigelloides11.14 µM[3]
Dihalogenated 8-hydroxyquinolinesN. gonorrhoeae0.08-0.56 µM[3]

Table 2: Antifungal Activity of Representative Quinoline Derivatives

Compound/AlternativeTarget OrganismMICReference
6-chloro-2-arylvinylquinolinesP. falciparum (Dd2 strain)28.6 ± 0.9 nM (EC50)[4]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridS. aureus0.0625 mg/mL[2]
Anticancer Activity

Several quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for this activity.

Table 3: In Vitro Anticancer Activity of Representative Quinoline Derivatives

Compound/AlternativeCell LineIC50Reference
6-chloro-quinoline analoguesMCF-7 (Breast)0.9–38.2 mg/mL[2]
6-chloro-quinoline analoguesHCT 116 (Colon)1.3–45.5 mg/mL[2]
6-chloro-quinoline analoguesHepG2 (Liver)0.7–44.5 mg/mL[2]
6-chloro-quinoline analoguesA549 (Lung)1.23–36.7 mg/mL[2]

Experimental Protocols

Standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are detailed methodologies for key in vitro assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the in vitro antimicrobial activity of a compound.

Experimental Workflow for MIC Determination

prep Prepare standardized microbial inoculum serial_dil Perform serial two-fold dilutions of the test compound in a 96-well plate prep->serial_dil inoculate Inoculate each well with the microbial suspension serial_dil->inoculate incubate Incubate the plate under optimal growth conditions inoculate->incubate read Visually or spectrophotometrically assess microbial growth incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound (e.g., this compound) in the broth within a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow for MTT Assay

seed_cells Seed cells in a 96-well plate and allow to attach add_compound Add serial dilutions of the test compound to the wells seed_cells->add_compound incubate_cells Incubate for a defined period (e.g., 48-72 hours) add_compound->incubate_cells add_mtt Add MTT reagent to each well and incubate incubate_cells->add_mtt solubilize Add solubilization solution to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate the IC50 value from the dose-response curve read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: Plot the cell viability against the compound concentration to determine the IC50 value.

Potential Mechanism of Action: A Generalized Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, quinoline derivatives are known to exert their biological effects through various mechanisms. One common pathway involves the induction of DNA damage and the inhibition of key cellular enzymes.

Generalized Signaling Pathway for Quinoline Derivatives

Quinoline Quinoline Derivative DNA DNA Damage Quinoline->DNA Topoisomerase Topoisomerase Inhibition Quinoline->Topoisomerase ROS ROS Production Quinoline->ROS CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Topoisomerase->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest->Apoptosis

References

Comparative Analysis of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline and Structurally Related Compounds in Antimicrobial Research.

This compound is a halogenated quinoline derivative that has demonstrated significant potential as a potent antibacterial and antifungal agent.[1] This guide provides a comprehensive comparison of its activity with other relevant quinoline-based compounds, supported by available experimental data. The information is intended to assist researchers in evaluating its potential for further investigation and development in pharmaceutical and agrochemical applications.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. While specific MIC values for this compound are not extensively detailed in publicly available literature, data for structurally similar compounds provide valuable insights into its potential potency.

Antibacterial Activity

Halogenated quinolines have shown broad-spectrum antibacterial activity. The tables below summarize the MIC values of various quinoline derivatives against a range of Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antibacterial Activity (MIC in µM)

CompoundM. tuberculosisM. smegmatisS. aureus (MSSA)S. aureus (MRSA)Reference
5,7-Dichloro-8-hydroxy-2-methylquinoline0.11.562.21.1[2]
Halogenated Quinoline (HQ 2, ClogP = 3.44)----[3]
8-Hydroxyquinoline----[2]

Note: '-' indicates data not available in the cited sources.

Antifungal Activity

The antifungal properties of quinoline derivatives have also been a subject of significant research. The following table presents a comparison of the antifungal activity of various quinoline compounds.

Table 2: Comparative Antifungal Activity (MIC in µM)

CompoundC. albicansC. neoformansReference
Halogenated Quinoline Analogues (4 compounds)0.10.05 - 0.78[4]
8-Hydroxyquinoline Derivatives (PH265 & PH276)0.5 - 10.5 - 8[5]

Experimental Protocols

The following are standardized methods for determining the antimicrobial susceptibility of quinoline compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard laboratory procedure for measuring the in vitro activity of an antimicrobial agent against a specific microorganism.

  • Preparation of Compound Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the compound are made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for this compound is not yet fully elucidated. However, studies on related halogenated quinolines suggest several potential modes of action.

  • Ionophoric Activity: 8-Hydroxyquinolines are known to act as ionophores, transporting metal ions across cell membranes. This disruption of ion homeostasis can be toxic to microbial cells.[6]

  • Membrane Disruption: Some quinoline derivatives have been shown to cause damage to the cell membranes of fungi, leading to leakage of cellular contents.

  • Enzyme Inhibition: Halogenated quinolines may inhibit essential microbial enzymes. For instance, some quinolones are known to target DNA gyrase and topoisomerase IV in bacteria, enzymes crucial for DNA replication.

The following diagram illustrates a potential experimental workflow for investigating the antimicrobial properties of a novel quinoline compound.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Antimicrobial Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison Synthesis Synthesis of this compound Purification Purification and Structural Confirmation Synthesis->Purification MIC_determination MIC Determination (Broth Microdilution) Purification->MIC_determination Test Compound MBC_MFC_determination MBC/MFC Determination MIC_determination->MBC_MFC_determination Membrane_Permeability Membrane Permeability Assay MIC_determination->Membrane_Permeability DNA_Gyrase_Inhibition DNA Gyrase Inhibition Assay MIC_determination->DNA_Gyrase_Inhibition Ionophore_Activity Ionophore Activity Assay MIC_determination->Ionophore_Activity Data_Analysis Data Analysis and SAR Studies Membrane_Permeability->Data_Analysis DNA_Gyrase_Inhibition->Data_Analysis Ionophore_Activity->Data_Analysis Comparison Comparison with Alternative Compounds Data_Analysis->Comparison

Caption: Experimental workflow for antimicrobial evaluation.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a quinoline derivative, leading to bacterial cell death.

G cluster_pathway Bacterial DNA Replication Pathway cluster_inhibition Inhibition by Quinoline Derivative DNA Bacterial Chromosome DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Relaxes supercoiling Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Decatenates daughter chromosomes Replication_Fork Replication Fork Formation DNA_Gyrase->Replication_Fork Cell_Division Cell Division Topoisomerase_IV->Cell_Division Replication_Fork->Topoisomerase_IV Cell_Death Bacterial Cell Death Cell_Division->Cell_Death Inhibition leads to Quinoline This compound Quinoline->Inhibition_Gyrase Quinoline->Inhibition_TopoIV

Caption: Inhibition of bacterial DNA replication.

References

Safety Operating Guide

Safe Disposal of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline (CAS No. 18706-22-4), a compound utilized in pharmaceutical and agrochemical research.[1] Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Skin Irritation (Category 2)[1][2]

  • Serious Eye Irritation (Category 2)[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), may cause respiratory irritation.[1][2]

Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE).

Quantitative Data Summary
CAS Number 18706-22-4
Molecular Formula C10H5ClF3NO
Molecular Weight 247.61 g/mol [3]
Appearance Solid[1]
Melting Point 138-140°C[3]

Experimental Protocol: Disposal Procedure

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Wear protective gloves, clothing, and eye/face protection.[1][2]

  • Ensure adequate ventilation in the work area, preferably using a chemical fume hood.[3]

  • Have a safety shower and eye wash station readily available.[3]

2. Handling of Spills and Contamination:

  • In case of a spill, avoid dust formation.[2]

  • Sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[2][3]

  • Ventilate the spill area and wash the affected surface after material pickup is complete.[3]

3. Waste Collection and Storage:

  • Collect waste material in a designated, properly labeled hazardous waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Keep the container tightly closed.[3]

4. Final Disposal:

  • Waste is classified as hazardous.[1][2]

  • Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1][2][3]

  • Engage a licensed chemical waste disposal company for final disposal. Do not dispose of down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Identify Waste 8-Chloro-4-Hydroxy-2- (Trifluoromethyl)Quinoline B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Is this a spill? B->D C Collect Waste in a Designated Hazardous Waste Container F Seal and Label Container with 'Hazardous Waste' C->F D->C No E Sweep up solid material. Place in container. D->E Yes E->C G Store in a Cool, Dry, Well-Ventilated Area F->G H Arrange for Pickup by a Licensed Waste Disposal Service G->H I End: Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline was located. The following guidance is based on the known hazards of structurally similar compounds, such as halogenated quinolines and trifluoromethyl-containing molecules. It is imperative to treat this compound as hazardous and to handle it with the utmost care in a controlled laboratory environment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar quinoline derivatives, this compound is anticipated to be a hazardous substance. Similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure they are powder-free to prevent aerosolization of the compound.[2][3] Regularly check for and replace any damaged gloves.
Eye and Face Protection Safety goggles and face shieldTightly fitting safety goggles are essential to protect against splashes.[4] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[2][5]
Body Protection Chemical-resistant lab coat or gownA disposable, polyethylene-coated polypropylene gown is preferred to prevent skin contact.[3] Standard cloth lab coats may not offer sufficient protection.
Respiratory Protection N95 or higher-rated respiratorAn N95 or higher-rated respirator is recommended, particularly when handling the compound as a powder or when there is a risk of aerosol generation.[2] Ensure proper fit testing and training for respirator use.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is vital to ensure the safety of all laboratory personnel.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer clean_decontaminate Decontaminate Work Surfaces handle_transfer->clean_decontaminate clean_dispose_ppe Dispose of Contaminated PPE clean_decontaminate->clean_dispose_ppe clean_dispose_waste Dispose of Chemical Waste clean_dispose_ppe->clean_dispose_waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand potential hazards.

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.

  • Handling:

    • Conduct all manipulations of the compound, especially when in powdered form, within the chemical fume hood to minimize inhalation exposure.[6]

    • Use appropriate tools for weighing and transferring the solid. Avoid creating dust.

    • When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling:

    • After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of all contaminated PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation cluster_waste_disp Final Disposal waste_solid Solid Waste (Contaminated PPE, Weigh Boats) seg_solid Collect in Labeled Solid Waste Container waste_solid->seg_solid waste_liquid Liquid Waste (Unused Solutions, Reaction Quench) seg_liquid Collect in Labeled Halogenated Organic Waste Container waste_liquid->seg_liquid disp_pickup Arrange for Licensed Hazardous Waste Pickup seg_solid->disp_pickup seg_liquid->disp_pickup

Caption: Workflow for the proper disposal of waste generated from handling this compound.

Disposal Procedures:

  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a sealed, properly labeled container for halogenated organic waste.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6] Do not pour chemical waste down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.